Azido-PEG6-CH2COOH
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O8/c15-17-16-1-2-20-3-4-21-5-6-22-7-8-23-9-10-24-11-12-25-13-14(18)19/h1-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXXKIVNLFPCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure of Azido-PEG6-CH2COOH
Introduction
Azido-PEG6-CH2COOH is a heterobifunctional polyethylene glycol (PEG) linker extensively utilized in bioconjugation, drug delivery systems, and nanotechnology. Its structure is meticulously designed to provide a versatile platform for covalently linking different molecular entities. This guide elucidates the molecular architecture of this compound, detailing its functional components and their significance in scientific research and development.
Molecular Structure and Functional Components
This compound is comprised of three key functional moieties: a terminal azido group (N₃), a hexaethylene glycol (PEG6) spacer, and a carboxymethyl (-CH₂COOH) group. This trifunctional arrangement imparts unique chemical reactivity and physical properties to the molecule.
-
Azido Group (N₃): Positioned at one terminus, the azido group is a cornerstone of "click chemistry." It readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] These reactions are highly efficient, specific, and biocompatible, enabling the straightforward conjugation of the PEG linker to molecules bearing alkyne, BCN, or DBCO functionalities.[2][3]
-
Hexaethylene Glycol (PEG6) Spacer: The core of the molecule is a chain of six repeating ethylene glycol units. This PEG spacer is critical for several reasons:
-
Increased Solubility: The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of the molecule and any conjugate it is attached to.[4]
-
Biocompatibility and Reduced Immunogenicity: PEGylation, the process of attaching PEG chains, is a well-established method to increase the stability of proteins and peptides, while also reducing their immunogenicity.[5]
-
Flexible Spacer: The length and flexibility of the PEG6 chain act as a spacer arm, mitigating steric hindrance between the conjugated molecules and preserving their biological activity.
-
-
Carboxymethyl Group (-CH₂COOH): At the opposite end of the PEG chain is a carboxylic acid functional group. This group can be activated to form a stable amide bond with primary amine groups found in proteins, peptides, and other amine-containing molecules. This reaction is typically facilitated by activating agents such as EDC or HATU.
Quantitative Data
The physicochemical properties of this compound are summarized in the table below. Note that slight variations in molecular weight and formula may exist between different commercial sources.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₇N₃O₈ | |
| Molecular Weight | 365.38 g/mol | |
| CAS Number | 880129-82-8 | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, DCM | |
| Appearance | Varies (often a solid or oil) | |
| Storage Conditions | Recommended at -20°C for long-term storage |
Note: Some sources may cite a different molecular formula and weight, such as C₁₅H₂₉N₃O₈ and 379.41 g/mol , respectively, for a related compound sometimes referred to as Azido-PEG6-acid. It is crucial to verify the specific structure from the supplier.
Logical Structure and Reactivity
The logical relationship between the functional groups of this compound dictates its utility as a crosslinking agent. The diagram below illustrates this relationship, showcasing the distinct reactive ends and the central spacer unit.
Caption: Logical structure of this compound.
Experimental Protocols: General Methodologies for Bioconjugation
The bifunctional nature of this compound allows for two distinct conjugation strategies. The following are generalized protocols for its use.
Protocol 1: Amide Bond Formation via Carboxylic Acid Activation
This protocol describes the conjugation of the carboxylic acid terminus to a primary amine-containing molecule (e.g., a protein).
-
Dissolution: Dissolve this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
-
Activation: Add an activating agent (e.g., a 1.1 to 1.5 molar excess of EDC/NHS or HATU) to the solution. Allow the reaction to proceed for 15-30 minutes at room temperature to form an active ester.
-
Conjugation: Add the amine-containing molecule, dissolved in a suitable buffer (typically a phosphate or bicarbonate buffer with a pH of 7.2-8.5), to the activated PEG linker solution.
-
Reaction: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size exclusion or ion-exchange chromatography) to remove unreacted reagents.
Protocol 2: Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the azido group and an alkyne-functionalized molecule.
-
Reagent Preparation:
-
Dissolve the azido-PEGylated molecule (from Protocol 1) in a suitable solvent mixture (e.g., water/t-butanol).
-
Dissolve the alkyne-containing molecule in the same solvent.
-
Prepare fresh solutions of a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) and a copper ligand (e.g., TBTA).
-
-
Reaction Mixture: Combine the azido-PEGylated molecule and the alkyne-containing molecule. Add the copper(I) source and ligand to catalyze the reaction.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Purify the final conjugate using methods like dialysis, size exclusion chromatography, or affinity chromatography to remove the copper catalyst and other byproducts.
Applications in Research and Drug Development
This compound is a valuable tool in various advanced applications:
-
PROTACs: It serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific target proteins.
-
Drug Delivery: It is used to conjugate drugs to targeting ligands or nanoparticles, improving their solubility, stability, and pharmacokinetic profiles.
-
Surface Modification: The linker can be used to modify surfaces for cell culture or to create functional coatings on materials.
-
Peptide and Protein Modification: It enables the site-specific modification of peptides and proteins for various research purposes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG6-acid, 361189-66-4 | BroadPharm [broadpharm.com]
- 3. N3-PEG6-COOH, 361189-66-4, Azide-PEG6-Acid [biochempeg.com]
- 4. Azido-PEG6-NHS ester - CD Bioparticles [cd-bioparticles.net]
- 5. This compound Of Azido PEG Is For New Drug Conjugation CAS:880129-82-8 [m.polyethyleneglycolpeg.com]
An In-depth Technical Guide to Azido-PEG6-CH2COOH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Azido-PEG6-CH2COOH, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound is a polyethylene glycol (PEG) derivative featuring a terminal azide group and a carboxylic acid functional group, separated by a six-unit PEG spacer. This structure imparts aqueous solubility and allows for orthogonal conjugation strategies.[1][2] The azide functionality enables highly specific "click chemistry" reactions with alkynes, while the carboxylic acid can form stable amide bonds with primary amines.[1]
| Property | Data | Reference(s) |
| Molecular Formula | C15H29N3O8 | [3] |
| Molecular Weight | 379.41 g/mol | [3] |
| CAS Number | 361189-66-4 | |
| Appearance | Colorless to light yellow liquid or solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in Water, DMSO, DCM, DMF | |
| Storage Conditions | Store at -20°C, keep in dry and avoid sunlight. |
Synthesis of this compound
A plausible synthetic route is outlined below, involving the protection of one hydroxyl group, modification of the other to an azide, deprotection, and subsequent conversion of the revealed hydroxyl group to a carboxylic acid.
Experimental Protocols
Step 1 & 2: Synthesis of α-azido-ω-hydroxy-PEG6 (General Procedure)
This protocol is adapted from established methods for the mono-functionalization of PEGs.
-
Mesylation: Dissolve hexaethylene glycol in dichloromethane (DCM). Add triethylamine (Et3N) and cool the mixture to 0°C. Add methanesulfonyl chloride (MsCl) dropwise and stir the reaction overnight at room temperature. Wash the organic layer with saturated NH4Cl solution and water, then dry over sodium sulfate. The solvent is removed under reduced pressure to yield the mesylated intermediate.
-
Azidation: Dissolve the mesylated PEG in dimethylformamide (DMF) and add sodium azide (NaN3). Heat the mixture and stir for several hours. After cooling, the solvent is removed, and the residue is taken up in DCM. The organic layer is washed with water, dried, and concentrated to give the α-azido-ω-hydroxy-PEG6. The product should be purified by column chromatography.
Step 3: Synthesis of this compound from Azido-PEG6-OH
This procedure is based on the Williamson ether synthesis followed by acid-catalyzed deprotection.
-
Alkylation: To a solution of α-azido-ω-hydroxy-PEG6 in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) at 0°C and stir for 30 minutes. Add a solution of t-butyl bromoacetate in THF dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with an organic solvent. The combined organic layers are dried and concentrated.
-
Deprotection: Dissolve the t-butyl ester intermediate in DCM and add trifluoroacetic acid (TFA). Stir the solution at room temperature for a few hours. The solvent and excess TFA are removed under reduced pressure to yield the final product, this compound. Purification can be achieved by preparative HPLC.
Applications in Research and Drug Development
This compound is a versatile tool in the development of complex biomolecules and targeted therapeutics.
PROTAC Development
A primary application of this linker is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
The workflow for PROTAC synthesis using this compound typically involves two key conjugation steps:
-
Amide Bond Formation: The carboxylic acid moiety is activated (e.g., using HATU or EDC) and reacted with an amine-containing ligand for either the target protein or the E3 ligase.
-
Click Chemistry: The azide group is then reacted with an alkyne-functionalized version of the other ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Bioconjugation via Click Chemistry
The azide group of this compound is a key functional handle for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. The most common click reaction is the CuAAC.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Stock Solutions:
-
Azide-containing molecule (e.g., this compound conjugate) in a suitable buffer or solvent.
-
Alkyne-containing molecule in a suitable buffer or solvent.
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water).
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared).
-
Optional: A copper-chelating ligand such as THPTA or TBTA to improve efficiency and reduce cytotoxicity.
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine the azide and alkyne partners.
-
Add the CuSO4 solution (and ligand if used).
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or LC-MS.
-
-
Purification:
-
The resulting triazole-linked conjugate can be purified using standard methods like size-exclusion chromatography, affinity chromatography, or HPLC.
-
This versatile linker, this compound, offers researchers a powerful tool for the construction of complex bioconjugates and innovative therapeutic agents. Its well-defined structure and dual reactivity provide a reliable platform for advancing drug discovery and development.
References
An In-Depth Technical Guide to the Bifunctional Nature of Azido-PEG6-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG6-CH2COOH is a heterobifunctional linker molecule that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and surface modification. Its unique architecture, featuring a terminal azide group and a carboxylic acid moiety separated by a six-unit polyethylene glycol (PEG) spacer, provides orthogonal reactivity, enabling the sequential or simultaneous conjugation of different molecular entities. This guide delves into the core chemical properties, reaction mechanisms, and diverse applications of this compound, offering a comprehensive resource for researchers seeking to leverage its capabilities. Detailed experimental protocols for its key reactions, quantitative data for conjugation efficiency, and visual workflows are provided to facilitate its practical implementation in the laboratory.
Introduction: The Power of Bifunctionality
The ability to link different molecules with precision is fundamental to advancing numerous scientific disciplines, from elucidating biological pathways to developing targeted therapeutics. Bifunctional linkers are the molecular bridges that make these connections possible. This compound stands out in this class of molecules due to its distinct reactive ends and the advantageous properties conferred by its PEG spacer.
-
The Azide Terminus: The azide group (–N₃) is a versatile functional group primarily utilized in "click chemistry" reactions. It readily and specifically reacts with alkyne-containing molecules in either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This bioorthogonal reactivity ensures that the conjugation is highly efficient and does not interfere with other functional groups present in biological systems.[2] Furthermore, the azide group can be reduced to a primary amine, offering an alternative conjugation pathway.[3][4]
-
The Carboxylic Acid Terminus: The carboxylic acid group (–COOH) provides a handle for conjugation to primary amines (–NH₂), which are abundantly found in proteins and other biomolecules.[5] This is typically achieved by activating the carboxylic acid to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily forms a stable amide bond with the amine.
-
The PEG6 Spacer: The hexaethylene glycol (PEG6) spacer is not merely a passive linker. Its hydrophilic nature enhances the aqueous solubility of the molecule and any conjugates formed, which is particularly beneficial when working with hydrophobic drugs or proteins. The PEG chain also provides flexibility and reduces steric hindrance between the conjugated molecules. In therapeutic applications, PEGylation is a well-established strategy to improve the pharmacokinetic profile of drugs by increasing their circulation half-life and reducing immunogenicity.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₇N₃O₈ | |
| Molecular Weight | 365.38 g/mol | |
| CAS Number | 880129-82-8 | |
| Appearance | Varies (typically a viscous oil or solid) | - |
| Solubility | Soluble in water and most organic solvents | |
| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. |
Handling Precautions: Azido compounds are potentially energetic and should be handled with care, although the risk is minimal at the small scales typically used in laboratory research. Avoid heating neat material to high temperatures. When working with the NHS ester derivative, it is crucial to avoid moisture as the NHS ester is readily hydrolyzed.
Core Applications and Reaction Mechanisms
The bifunctional nature of this compound allows for a modular approach to constructing complex molecular architectures.
Bioconjugation and Protein Modification
A primary application of this compound is the conjugation of proteins, peptides, and other biomolecules. This can be achieved through two main strategies:
-
Amine Coupling via the Carboxylic Acid: The carboxylic acid can be activated to react with primary amines on a biomolecule. The most common method is the formation of an NHS ester using reagents like N-hydroxysuccinimide (NHS) and a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting Azido-PEG6-CH2CO-NHS ester can then be directly reacted with the biomolecule.
-
Click Chemistry via the Azide: The azide group can be used to conjugate the linker to a biomolecule that has been modified to contain an alkyne group. This is achieved through either CuAAC or SPAAC.
The general workflow for protein conjugation is depicted in the following diagram:
Drug Delivery and PROTAC Development
This compound is increasingly being used as a linker in the development of advanced drug delivery systems, most notably in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker plays a crucial role in PROTAC efficacy, and the PEG6 chain in this compound offers several advantages, including enhanced solubility and the optimal spacing between the target protein and the E3 ligase. The orthogonal reactive ends of the linker allow for the sequential attachment of the target protein ligand and the E3 ligase ligand.
The signaling pathway for a typical PROTAC is illustrated below:
Surface Modification of Nanoparticles and Biosensors
The functionalization of surfaces, such as nanoparticles and biosensors, is another key application of this compound. The carboxylic acid can be used to anchor the linker to amine-functionalized surfaces, while the azide group is then exposed for subsequent "click" reactions to attach targeting ligands, imaging agents, or other functional molecules. This strategy has been successfully employed in the development of targeted drug delivery vehicles and diagnostic tools.
For instance, in the development of collagen-targeting iron oxide nanoparticles for MRI-based detection of liver fibrosis, this compound was used to functionalize the nanoparticles. The carboxylic acid end was coupled to the nanoparticle surface, and the azide end was subsequently conjugated to a collagen-binding peptide.
The experimental workflow for nanoparticle functionalization can be visualized as follows:
Quantitative Data Summary
While specific kinetic data for this compound is not extensively published, the reaction efficiencies of its constituent reactive groups are well-characterized. The following tables provide a summary of expected quantitative data based on similar molecules and general reaction principles.
Table 2: Amine Coupling via NHS Ester
| Parameter | Typical Value/Range | Conditions | Reference |
| Reaction Time | 30 minutes - 2 hours | Room temperature, pH 7.2-8.5 | |
| Molar Excess of NHS Ester | 10-20 fold | For labeling proteins | |
| Conjugation Yield | Generally high (>80%) | Dependent on protein and reaction conditions | - |
| Stability of Amide Bond | High | Stable under physiological conditions |
Table 3: Click Chemistry (CuAAC)
| Parameter | Typical Value/Range | Conditions | Reference |
| Reaction Time | 30 - 60 minutes | Room temperature, aqueous buffer | |
| Catalyst | CuSO₄ with a reducing agent (e.g., sodium ascorbate) | Typically with a stabilizing ligand (e.g., THPTA) | |
| Reaction Yield | >95% | Optimized conditions | |
| Stability of Triazole Linkage | High | Resistant to hydrolysis and enzymatic cleavage |
Table 4: Click Chemistry (SPAAC)
| Parameter | Typical Value/Range | Conditions | Reference |
| Reaction Time | 1 - 4 hours | Room temperature, physiological pH | |
| Reactants | Azide and a strained alkyne (e.g., DBCO, BCN) | Copper-free | |
| Reaction Yield | High (>90%) | Dependent on the specific strained alkyne | |
| Stability of Triazole Linkage | High | Stable under physiological conditions |
Detailed Experimental Protocols
The following protocols provide a general framework for the key reactions involving this compound. Optimization may be required for specific applications.
Protocol 1: EDC/NHS Activation of this compound
This protocol describes the activation of the carboxylic acid group to an NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).
-
In a separate tube, dissolve EDC and NHS in the reaction buffer. A typical molar ratio is 1:1.2:1.5 (Carboxylic Acid:EDC:NHS).
-
Add the EDC/NHS solution to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
The resulting Azido-PEG6-NHS ester solution is now ready for conjugation to a primary amine-containing molecule. It is recommended to use the activated linker immediately due to its susceptibility to hydrolysis.
Protocol 2: Conjugation of Azido-PEG6-NHS Ester to a Protein
This protocol outlines the coupling of the activated linker to a protein.
Materials:
-
Azido-PEG6-NHS ester solution (from Protocol 1)
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Add the Azido-PEG6-NHS ester solution to the protein solution. A 10-20 fold molar excess of the NHS ester to the protein is a common starting point. The final concentration of the organic solvent from the NHS ester solution should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purify the azido-functionalized protein using a desalting column to remove excess reagents.
-
Characterize the conjugate using appropriate methods such as mass spectrometry to confirm the addition of the linker.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized molecule to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (e.g., Azido-PEG6-Protein from Protocol 2)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare stock solutions of all reagents.
-
In a reaction tube, combine the azide-functionalized molecule and the alkyne-containing molecule (typically a 1.2 to 2-fold molar excess of the alkyne).
-
In a separate tube, pre-mix the CuSO₄ and THPTA ligand (typically a 1:5 molar ratio).
-
Add the CuSO₄/ligand solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Final concentrations are typically in the range of 0.1-1 mM for copper and 1-5 mM for sodium ascorbate.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction.
Materials:
-
Azide-functionalized molecule
-
Strained alkyne-containing molecule (e.g., DBCO or BCN-functionalized)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the azide-functionalized molecule and the strained alkyne-containing molecule in the reaction buffer. A 1.5 to 10-fold molar excess of one reactant can be used to drive the reaction to completion.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
The reaction progress can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
Purify the conjugate using an appropriate method to remove any unreacted alkyne.
Conclusion
This compound is a powerful and versatile bifunctional linker that offers researchers a robust tool for a wide range of applications. Its orthogonal reactive ends, combined with the beneficial properties of the PEG spacer, enable the precise and efficient construction of complex bioconjugates, targeted drug delivery systems, and functionalized surfaces. By understanding the fundamental chemistry and applying the detailed protocols provided in this guide, researchers can effectively harness the potential of this compound to advance their scientific endeavors. The continued development and application of such well-defined linkers will undoubtedly play a pivotal role in the future of drug discovery, diagnostics, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. pnas.org [pnas.org]
- 4. This compound Of Azido PEG Is For New Drug Conjugation CAS:880129-82-8 [polyethyleneglycolpeg.com]
- 5. Systemic dendrimer delivery of triptolide to tumor-associated macrophages improves anti-tumor efficacy and reduces systemic toxicity in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Azido-PEG6-CH2COOH as a Heterobifunctional PEG Linker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of advanced bioconjugation and drug delivery, the role of polyethylene glycol (PEG) linkers is paramount. This technical guide provides a comprehensive overview of Azido-PEG6-CH2COOH, a heterobifunctional PEG linker featuring a terminal azide group and a carboxylic acid. This guide will delve into its core functionalities, applications in bioconjugation, drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), and its utility in the functionalization of nanoparticles. Detailed experimental protocols, quantitative data on the impact of PEG linker length on therapeutic efficacy, and visual diagrams of key workflows and pathways are provided to equip researchers with the necessary knowledge for its effective implementation.
Introduction to this compound
This compound is a versatile chemical tool characterized by a hexaethylene glycol (PEG6) spacer, which imparts hydrophilicity and biocompatibility to the molecules it connects.[1] The key to its utility lies in its heterobifunctional nature, possessing two distinct reactive functional groups:
-
An Azide Group (-N₃): This moiety is a cornerstone of "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[2][3] The azide group readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, forming a stable triazole linkage with alkyne-containing molecules.[4][5]
-
A Carboxylic Acid Group (-COOH): This functional group allows for the formation of stable amide bonds with primary amines, commonly found in proteins and other biomolecules, through the use of carbodiimide activators like EDC or HATU.
This dual functionality allows for a two-step, orthogonal conjugation strategy, providing precise control over the assembly of complex biomolecular constructs. The PEG6 spacer itself offers several advantages, including increased solubility and stability of the conjugate, as well as reduced immunogenicity.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in bioconjugation and drug delivery.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₉N₃O₈ | |
| Molecular Weight | 379.4 g/mol | |
| Purity | Typically >95% | |
| Solubility | Water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C for long-term storage |
Core Applications and the Role of the PEG6 Linker
The unique architecture of this compound makes it a valuable asset in several cutting-edge areas of biomedical research and drug development.
Bioconjugation via "Click Chemistry"
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and occur under mild, biocompatible conditions. This compound is a prime reagent for these reactions. The azide group's high selectivity for alkynes ensures that the conjugation is specific, avoiding unwanted side reactions with other functional groups present in complex biological molecules. This is particularly advantageous when creating well-defined bioconjugates with a specific drug-to-antibody ratio (DAR) in ADCs or precisely assembled PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a critical role in the stability, pharmacokinetics, and efficacy of the therapeutic. PEG linkers, in general, are incorporated to improve the hydrophilicity of ADCs, especially when dealing with hydrophobic payloads, thereby reducing aggregation and improving the drug's pharmacological properties. While specific data for a PEG6 linker is part of a broader spectrum of PEG lengths, studies have shown that the length of the PEG chain can significantly impact ADC performance.
Impact of PEG Linker Length on ADC Performance (General Data)
| Linker Length | Plasma Half-Life (t½) | In Vitro Cytotoxicity (IC₅₀) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Shorter PEG | Shorter | Lower (more potent) | May be less effective due to faster clearance | |
| Longer PEG | Longer | Higher (less potent) | Often improved due to better pharmacokinetics |
Note: This table presents generalized trends from comparative studies of different PEG linker lengths and is not specific to this compound.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is not just a spacer but a critical component that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). The length and flexibility of the PEG linker are key determinants of a PROTAC's degradation efficiency (DC₅₀) and maximal degradation (Dₘₐₓ).
Impact of PEG Linker Length on PROTAC Efficacy (General Data)
| Linker Length | Ternary Complex Formation | Degradation Potency (DC₅₀) | Maximal Degradation (Dₘₐₓ) | Reference |
| Too Short | Steric hindrance may prevent stable complex formation | Higher (less potent) | Lower | |
| Optimal Length | Favorable orientation for ubiquitination | Lower (more potent) | Higher | |
| Too Long | Non-productive complex formation | Higher (less potent) | Lower |
Note: This table presents generalized trends from comparative studies of different PEG linker lengths and is not specific to this compound.
Nanoparticle Functionalization
This compound is instrumental in the surface functionalization of nanoparticles, such as gold or iron oxide nanoparticles. The carboxylic acid end can be used to anchor the linker to an amine-functionalized nanoparticle surface. The exposed azide groups then provide a versatile handle for the attachment of targeting ligands, imaging agents, or therapeutic molecules via click chemistry. The PEG6 spacer serves to create a hydrophilic shell around the nanoparticle, which can improve its stability in biological media and reduce non-specific protein adsorption.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
General Protocol for Protein Conjugation via Amide Bond Formation
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine on a protein.
Materials:
-
Protein of interest with accessible primary amines
-
This compound
-
Activation Reagents: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris or Glycine, pH 7.2
-
Purification: Size-exclusion chromatography (SEC) column
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Linker Activation: In a separate tube, dissolve this compound in an appropriate solvent (e.g., DMSO or DMF) at a high concentration. Add a 1.2-fold molar excess of EDC and NHS to the linker solution. Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Conjugation Reaction: Add the activated linker solution to the protein solution at a desired molar excess (typically 10-20 fold). Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted activated linker. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the protein-PEG conjugate from excess reagents and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer.
-
Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between an azide-functionalized molecule (prepared using this compound) and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for biocompatibility)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation: Prepare stock solutions of the azide-functionalized molecule, alkyne-containing molecule, CuSO₄ (e.g., 100 mM in water), and sodium ascorbate (e.g., 300 mM in water, freshly prepared). If using, prepare a stock solution of THPTA (e.g., 100 mM in water).
-
Reaction Setup: In a reaction vessel, combine the azide-functionalized molecule and a slight molar excess (e.g., 1.2-2 fold) of the alkyne-containing molecule in the Reaction Buffer.
-
Catalyst Addition: If using a ligand, add THPTA to the reaction mixture. Then, add CuSO₄ to the mixture.
-
Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.
-
Reaction: Allow the reaction to proceed at room temperature for 1-4 hours with stirring. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Purify the resulting conjugate using an appropriate method for the specific molecules involved, such as SEC, dialysis, or preparative HPLC.
Visualization of Workflows and Pathways
The following diagrams, created using Graphviz (DOT language), illustrate key processes involving this compound.
Conclusion
This compound stands out as a highly effective and versatile heterobifunctional PEG linker for advanced applications in bioconjugation, drug delivery, and nanotechnology. Its well-defined structure, incorporating a hydrophilic PEG6 spacer with orthogonal azide and carboxylic acid functionalities, enables precise and controlled synthesis of complex biomolecular architectures. The ability to leverage both amide bond formation and highly efficient "click chemistry" provides researchers with a powerful tool to develop next-generation therapeutics and diagnostics. While the optimal PEG linker length is application-dependent, the principles and protocols outlined in this guide provide a solid foundation for the strategic implementation of this compound in a variety of research and development settings. As the demand for more sophisticated and targeted therapies continues to grow, the role of well-designed linkers like this compound will undoubtedly become even more critical.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Exactly defined molecular weight poly(ethylene glycol) allows for facile identification of PEGylation sites on proteins. [qmro.qmul.ac.uk]
An In-Depth Technical Guide to Azido-PEG6-CH2COOH for Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Azido-PEG6-CH2COOH, a heterobifunctional linker widely utilized in click chemistry for a variety of bioconjugation applications. This document details its chemical properties, experimental protocols for its use in copper-catalyzed and strain-promoted click chemistry reactions, and its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound, with the systematic name 2-(2-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid, is a versatile chemical tool in the field of bioconjugation. It features a terminal azide group for click chemistry and a carboxylic acid group for conventional amide bond formation. The six-unit polyethylene glycol (PEG) spacer enhances aqueous solubility, reduces aggregation, and provides a flexible linkage between conjugated molecules.[1] These properties make it an ideal linker for connecting biomolecules such as peptides, proteins, and small molecule drugs.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective application in experimental design.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₂₇N₃O₈ | |
| Molecular Weight | 377.38 g/mol | |
| CAS Number | 880129-82-8 | |
| Appearance | Colorless to pale yellow oil or solid | |
| Solubility | Soluble in water and most organic solvents | |
| Purity | Typically >95% | |
| Storage Conditions | -20°C, protected from light and moisture |
Core Applications in Click Chemistry
The azide moiety of this compound is the reactive handle for "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[2] This linker is primarily used in two types of click reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide with a terminal alkyne, forming a stable 1,4-disubstituted triazole ring.[3][4] It is known for its fast reaction rates and high yields.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC depends on the specific experimental requirements, balancing the need for speed and efficiency against biocompatibility.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |
| Catalyst | Copper(I) | None | |
| Reaction Rate | Fast (10 - 100 M⁻¹s⁻¹) | Moderate to Fast (10⁻² - 1 M⁻¹s⁻¹) | |
| Biocompatibility | Limited due to copper cytotoxicity | High | |
| Typical Yield | >90% | >85% |
Experimental Protocols
The following are detailed protocols for the two primary applications of this compound in click chemistry.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified peptide to this compound.
Materials:
-
This compound
-
Alkyne-modified peptide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving reagents)
-
Purification system (e.g., HPLC)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the alkyne-modified peptide in water or a compatible buffer.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
If using, prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified peptide to the reaction buffer.
-
Add the this compound stock solution to the reaction mixture (a 1.5 to 5-fold molar excess over the peptide is recommended).
-
If using THPTA, pre-mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for 5 minutes.
-
Add the CuSO₄ (or CuSO₄/THPTA complex) to the reaction mixture to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the resulting peptide-PEG conjugate by reverse-phase HPLC to remove unreacted reagents and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS) and HPLC analysis.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO-modified protein to this compound.
Materials:
-
This compound
-
DBCO-modified protein
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for dissolving reagents)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the DBCO-modified protein in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the DBCO-modified protein to the reaction buffer.
-
Add the this compound stock solution to the reaction mixture (a 3 to 10-fold molar excess over the protein is recommended).
-
-
Incubation:
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Purify the resulting protein-PEG conjugate by size-exclusion chromatography (SEC) to remove unreacted this compound.
-
-
Characterization:
-
Confirm the successful conjugation by SDS-PAGE (observing a molecular weight shift) and mass spectrometry.
-
Application in PROTAC Synthesis
This compound is a valuable linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG6 linker provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of a target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a multi-step process where the carboxylic acid and azide functionalities are used sequentially.
Caption: Experimental workflow for PROTAC synthesis.
Conclusion
This compound is a highly valuable and versatile tool for researchers in chemistry, biology, and drug development. Its well-defined structure, dual functionality, and the biocompatibility imparted by the PEG spacer make it an excellent choice for a wide range of bioconjugation applications. The ability to participate in both high-efficiency copper-catalyzed and biocompatible strain-promoted click chemistry reactions provides researchers with the flexibility to design experiments for both in vitro and in vivo settings. Its successful application in the synthesis of PROTACs highlights its potential in the development of next-generation therapeutics. This guide provides the foundational knowledge and protocols to effectively utilize this compound in your research endeavors.
References
An In-Depth Technical Guide to PROTAC Synthesis Using Azido-PEG6-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, Azido-PEG6-CH2COOH. PROTACs represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker connecting the target protein ligand (warhead) and the E3 ligase ligand is a critical component influencing the efficacy of the PROTAC. This compound is a versatile polyethylene glycol (PEG)-based linker that offers a balance of hydrophilicity, flexibility, and synthetic tractability, making it a valuable tool in PROTAC development.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation in eukaryotes. It involves a cascade of enzymatic reactions carried out by E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes, which tag substrate proteins with ubiquitin for recognition and degradation by the 26S proteasome.[1][2][] PROTACs are heterobifunctional molecules that co-opt this system by bringing a target protein of interest (POI) and an E3 ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the POI.[4][5]
Featured Signaling Pathway: BRD4 Degradation and Downstream Effects
Bromodomain-containing protein 4 (BRD4) is a member of the BET (bromodomain and extra-terminal domain) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of gene transcription. BRD4 is notably involved in the expression of the oncogene c-MYC. By binding to acetylated histones, BRD4 recruits transcriptional machinery to promote the expression of genes involved in cell proliferation and survival. A PROTAC targeting BRD4 can induce its degradation, leading to the downregulation of c-MYC and subsequent anti-proliferative effects.
References
An In-depth Technical Guide to the Mechanism of Action of Azido-PEG6-CH2COOH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the heterobifunctional linker, Azido-PEG6-CH2COOH, a versatile tool in modern bioconjugation. We delve into the specific roles of its constituent functional groups—the azide, the polyethylene glycol (PEG) spacer, and the carboxylic acid—and their mechanisms of action in forging stable covalent bonds with biomolecules. This guide details the primary conjugation strategies, including Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and amine coupling via carbodiimide chemistry. We present quantitative data to compare these methodologies, offer detailed experimental protocols for key reactions, and provide visual workflows and reaction pathway diagrams to facilitate a deeper understanding of the practical application of this compound in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a heterobifunctional crosslinker designed for the covalent linkage of two different molecules, at least one of which is typically a biomolecule. Its structure comprises three key functional components:
-
An Azide Group (-N₃): This moiety is the cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group is virtually absent in biological systems, rendering it highly selective for reaction with a complementary alkyne partner.
-
A Hexaethylene Glycol Spacer (-PEG6-): The polyethylene glycol chain is a flexible, hydrophilic spacer.[1][2] Its inclusion in bioconjugate design is crucial for improving the solubility and stability of the resulting conjugate, particularly when dealing with hydrophobic molecules.[3] The PEG linker also reduces steric hindrance between the conjugated molecules and can help to minimize immunogenicity.[2][3] The length of the PEG chain can be tailored to optimize the pharmacokinetic profile of a biotherapeutic.
-
A Carboxylic Acid Group (-CH2COOH): This functional group provides a reactive handle for conjugation to primary amines, such as those found on the side chains of lysine residues in proteins. This is typically achieved through the formation of a stable amide bond.
The trifunctional nature of this linker makes it an invaluable reagent in the construction of complex biomolecular architectures, including ADCs and PROTACs, where precise control over the linkage of distinct molecular entities is paramount.
Mechanisms of Action in Bioconjugation
This compound facilitates bioconjugation through two primary, orthogonal reaction chemistries targeting its distinct terminal functional groups.
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide group of this compound participates in 1,3-dipolar cycloaddition reactions with alkyne-containing molecules to form a stable triazole ring. This reaction can be performed in two main modalities:
The CuAAC reaction is a highly efficient and widely used form of click chemistry. It involves the use of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, to dramatically accelerate the reaction between a terminal alkyne and the azide. The resulting 1,4-disubstituted triazole is exceptionally stable.
-
Mechanism: The reaction is believed to proceed through the formation of a copper-acetylide intermediate, which then reacts with the azide in a stepwise manner.
-
Advantages: High reaction rates, excellent yields, and broad functional group tolerance.
-
Limitations: The potential for cytotoxicity due to the copper catalyst can limit its use in living systems.
To circumvent the issue of copper toxicity, SPAAC was developed as a catalyst-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with the azide to release ring strain.
-
Mechanism: The high degree of ring strain in the cyclooctyne (approximately 18 kcal/mol) lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently without a catalyst.
-
Advantages: High biocompatibility, making it suitable for in vivo and live-cell applications.
-
Limitations: Reaction kinetics are generally slower than CuAAC, and the bulky, hydrophobic nature of the cyclooctynes can sometimes be a consideration.
Carboxylic Acid-Amine Coupling
The carboxylic acid terminus of this compound is typically conjugated to primary amines through the formation of a stable amide bond. This reaction generally requires the activation of the carboxylic acid.
The most common method for activating the carboxylic acid is through the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.
-
Mechanism: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be prone to hydrolysis. The addition of NHS traps the O-acylisourea to form a more stable NHS ester. This amine-reactive ester then efficiently reacts with a primary amine to form the desired amide bond, releasing NHS as a byproduct.
-
Advantages: High coupling efficiency and the formation of a very stable amide bond.
-
Limitations: The O-acylisourea intermediate is susceptible to hydrolysis, which can reduce reaction efficiency. The use of NHS or sulfo-NHS significantly mitigates this issue.
Quantitative Data Presentation
The choice of conjugation strategy depends on the specific application, balancing the need for speed, biocompatibility, and reaction efficiency. The following tables summarize key quantitative parameters for the different reaction types.
Table 1: Comparative Reaction Kinetics of CuAAC and SPAAC
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Second-Order Rate Constant (k₂) | 1 - 100 M⁻¹s⁻¹ (can be faster with optimized ligands) | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne used) |
| Typical Reaction Time | Minutes to a few hours | Several hours to overnight |
| Catalyst Requirement | Yes (Copper(I)) | No |
Table 2: Efficiency and Stability of Bioconjugation Chemistries
| Parameter | CuAAC / SPAAC (Triazole Bond) | EDC/NHS Coupling (Amide Bond) |
|---|---|---|
| Typical Reaction Yield | High to quantitative (>90%) | High (>80% with optimization) |
| Bond Stability | Highly stable to hydrolysis and enzymatic cleavage | Very stable under physiological conditions, but can be cleaved by proteases depending on the context |
| Biocompatibility | SPAAC: Excellent; CuAAC: Limited by copper toxicity | Generally good, but EDC can modify proteins |
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization of reactant concentrations, buffer conditions, and reaction times is often necessary for specific applications.
Protocol for EDC/NHS Coupling of this compound to a Protein
This two-step protocol first activates the carboxylic acid of the linker, which is then reacted with the protein.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Protein with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS/sulfo-NHS to room temperature. Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer (e.g., 10 mg/mL).
-
Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Add a 2-10 fold molar excess of EDC and NHS/sulfo-NHS to the linker solution. c. Incubate for 15-30 minutes at room temperature.
-
Protein Conjugation: a. Immediately add the activated linker solution to the protein solution in Coupling Buffer. A 10-20 fold molar excess of the linker to the protein is a common starting point. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.
-
Purification: Remove excess linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized biomolecule (prepared using the protocol above) to an alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction Buffer: PBS, pH 7.4
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, prepared fresh), and THPTA ligand (e.g., 50 mM in water).
-
Reaction Setup: a. In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule (typically a 2-5 fold molar excess of the smaller molecule) in the Reaction Buffer. b. In a separate tube, premix the CuSO₄ and THPTA ligand solutions (a 1:5 molar ratio is common). c. Add the premixed catalyst/ligand solution to the biomolecule mixture. The final copper concentration is typically 50-250 µM.
-
Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to initiate the reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using fluorescent molecules.
-
Purification: Purify the conjugate using a desalting column or other appropriate chromatography method to remove the catalyst, excess reagents, and byproducts.
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-functionalized biomolecule to a strained alkyne (e.g., DBCO)-containing molecule.
Materials:
-
Azide-functionalized biomolecule
-
DBCO-containing molecule
-
Reaction Buffer: PBS, pH 7.4
-
Desalting column
Procedure:
-
Reagent Preparation: Prepare a stock solution of the DBCO-containing molecule in a compatible solvent (e.g., DMSO).
-
Reaction Setup: a. In a reaction tube, dissolve the azide-functionalized biomolecule in the Reaction Buffer. b. Add the DBCO-containing molecule to the biomolecule solution. A 2-10 fold molar excess of the DBCO reagent is a typical starting point. The final concentration of the organic solvent should be kept low (<10% v/v).
-
Incubation: Incubate the reaction for 4-24 hours at room temperature or 4°C. Reaction progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).
-
Purification: Purify the conjugate using a desalting column or other suitable chromatography technique to remove unreacted reagents.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for two-step bioconjugation using this compound.
Caption: Reaction pathway for EDC/NHS-mediated amide bond formation.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its three distinct components—the azide, the PEG spacer, and the carboxylic acid—each play a critical role in its overall function. The azide allows for highly specific and efficient "click" reactions, either through copper-catalyzed or strain-promoted pathways, while the carboxylic acid provides a robust handle for forming stable amide bonds with proteins and other amine-containing molecules. The PEG spacer enhances the physicochemical properties of the final conjugate, improving solubility and stability.
The choice between CuAAC, SPAAC, and EDC/NHS coupling depends on the specific requirements of the application. For in vitro synthesis where speed is paramount, CuAAC is often preferred. For applications in living systems, the biocompatibility of SPAAC makes it the superior choice. EDC/NHS chemistry remains a reliable and effective method for linking to primary amines. By understanding the mechanisms of action and following well-defined protocols, researchers can leverage the capabilities of this compound to advance the fields of drug delivery, diagnostics, and fundamental biological research.
References
solubility and stability of Azido-PEG6-CH2COOH
An In-depth Technical Guide to the Solubility and Stability of Azido-PEG6-CH2COOH
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of linker molecules is paramount for successful bioconjugation and the creation of stable, effective therapeutics. This compound is a heterobifunctional linker widely employed in the synthesis of antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other targeted therapies.[1][2] Its polyethylene glycol (PEG) chain enhances solubility and can improve the pharmacokinetic profile of the final conjugate.[3]
This guide provides a detailed overview of the solubility and stability characteristics of this compound, supported by quantitative data, experimental protocols, and diagrams to illustrate key concepts and workflows.
Solubility Profile
The solubility of this compound is a critical parameter for its application in various reaction conditions. The presence of the hydrophilic PEG chain and the terminal carboxylic acid generally imparts good aqueous solubility.[4]
Quantitative Solubility Data
Quantitative data for the solubility of this compound is primarily available for organic solvents commonly used in synthesis and for preparing stock solutions.
| Solvent | Concentration | Molarity (approx.) | Conditions |
| DMSO | 50 mg/mL | 136.84 mM | Requires sonication for dissolution.[2] |
| Related Analog (Azido-PEG2-CH2COOH) | 100 mg/mL | 528.63 mM | Requires sonication for dissolution. |
Qualitative Solubility
Vendor datasheets indicate broad solubility in several common laboratory solvents.
| Solvent | Solubility |
| Water | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Dimethylformamide (DMF) | Soluble |
The solubility of PEG derivatives is influenced by the molecular weight of the PEG chain and the temperature. Liquid PEGs are typically miscible with water in any ratio, while the solubility of solid PEGs increases with temperature. Given that this compound is described as an oil-free liquid, it is expected to have high solubility in aqueous solutions and polar organic solvents.
Stability Profile
The stability of this compound is determined by its two primary components: the organic azide functional group and the PEG-acid backbone. Organic azides are energetic compounds that require careful handling, while PEG chains can be susceptible to oxidative degradation.
Azide Group Stability
Organic azides can be sensitive to heat, light, friction, and pressure. However, the stability of a given azide is highly dependent on its molecular structure. Two general rules help assess the stability of this compound:
-
The Rule of Six : This rule suggests that a compound should have at least six carbon atoms (or other similarly sized atoms) for each energetic group (like an azide) to provide sufficient dilution and render it relatively safe. This compound, with the formula C14H27N3O8, contains 14 carbon and 8 oxygen atoms for a single azide group, comfortably satisfying this rule.
-
Carbon to Nitrogen Ratio : A common guideline states that the ratio of non-nitrogen atoms (carbon + oxygen) to nitrogen atoms should be ≥ 3 for good stability. For this compound, this ratio is (14 + 8) / 3 = 7.33, indicating a low risk of explosive decomposition under normal handling conditions.
Despite its structural stability, certain conditions should be avoided. Azides can form highly explosive heavy metal azides and should not be handled with metal spatulas. Contact with strong acids should also be avoided, as it can generate hydrazoic acid, which is volatile and explosive. Furthermore, using halogenated solvents like dichloromethane as a reaction medium is discouraged due to the potential formation of highly unstable di- and tri-azidomethane.
Caption: Key factors influencing the stability of organic azide compounds.
PEG Chain Stability
Polyethylene glycol chains are generally stable but can undergo oxidative degradation, particularly in the presence of transition metals or exposure to UV light. This degradation proceeds via a radical mechanism, leading to chain scission and the formation of various byproducts, including aldehydes (formaldehyde, acetaldehyde) and acids (formic acid, glycolic acid). This process can impact the integrity and purity of the linker over long-term storage, especially if not stored under an inert atmosphere.
Caption: Simplified pathway for the oxidative degradation of a PEG chain.
Recommended Storage Conditions
To ensure long-term stability and prevent degradation of both the azide group and the PEG chain, specific storage conditions are recommended by suppliers.
| Form | Temperature | Duration | Additional Notes |
| Powder / Neat Oil | -20°C | 2 years | Store in a cool, dry place. |
| Stock Solution in DMSO | -80°C | 6 months | Use within 6 months for optimal performance. |
| Stock Solution in DMSO | -20°C | 1 month | For shorter-term storage. |
| Stock Solution in DMSO | 4°C | 2 weeks | Not recommended for long-term storage. |
It is crucial to store the compound protected from light and under an inert atmosphere (e.g., argon or nitrogen) where possible to minimize oxidation.
Experimental Protocols for Stability Assessment
For drug development and quality control, it is often necessary to perform stability studies. The following protocols are adapted from established methods for assessing the stability of organic azides and other chemical compounds.
Protocol 1: Long-Term Stability in Solution
Objective: To quantify the degradation of this compound in a specific solvent over time at different storage temperatures.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO or an aqueous buffer) at a precise concentration (e.g., 10 mg/mL).
-
If using a chromatographic method for analysis, an internal standard can be added to the stock solution.
-
Aliquot the solution into multiple amber glass vials, filling each to a similar level to minimize headspace. Seal the vials tightly.
-
-
Storage:
-
Place the vials in controlled temperature chambers. Recommended conditions for comparison are -20°C and 4°C.
-
Ensure all samples are protected from light.
-
-
Analysis Time Points:
-
Establish a schedule for analysis, for example: Time 0, 1 month, 3 months, 6 months, and 12 months.
-
-
Analytical Procedure (HPLC):
-
At each time point, remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample using a validated High-Performance Liquid Chromatography (HPLC) method (e.g., reverse-phase with UV detection) to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
This data can be used to determine the shelf-life of the compound in solution under the tested conditions.
-
Protocol 2: Thermal Stability Assessment (DSC)
Objective: To determine the onset temperature of thermal decomposition for this compound.
Methodology:
-
Instrumentation: A Differential Scanning Calorimeter (DSC) is required.
-
Sample Preparation:
-
Accurately weigh a small amount of the neat compound (typically 1-5 mg) into an aluminum DSC pan.
-
Seal the pan hermetically.
-
Prepare an empty, sealed aluminum pan to serve as a reference.
-
-
Experimental Conditions:
-
Place the sample and reference pans into the DSC cell.
-
Heat the pans at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
-
Data Analysis:
-
Record the heat flow to the sample as a function of temperature.
-
The onset temperature of decomposition (Tonset) is identified as the temperature at which a significant exothermic event begins. A higher Tonset indicates greater thermal stability.
-
The area under the exothermic peak can be integrated to calculate the enthalpy of decomposition (ΔHD).
-
Caption: General experimental workflow for assessing the stability of an azide compound.
Logical Workflow for Application
This compound is a bifunctional linker designed for two-step conjugation strategies. The distinct reactivity of its terminal groups allows for controlled, sequential reactions.
-
Azide Group Reactivity : The azide group is primarily used in "click chemistry." It undergoes a highly efficient and specific cycloaddition reaction with an alkyne to form a stable triazole linkage. This can be a copper-catalyzed reaction (CuAAC) with a terminal alkyne or a strain-promoted, copper-free reaction (SPAAC) with a strained alkyne like DBCO or BCN.
-
Carboxylic Acid Reactivity : The terminal carboxylic acid can be activated to react with primary amines (such as lysine residues on a protein or an amine-functionalized small molecule) to form a stable amide bond. Common activating agents include carbodiimides like EDC, often used in combination with an additive like NHS or HATU.
This dual reactivity makes the molecule an ideal tool for linking two different molecular entities, such as a targeting moiety and a payload.
Caption: Logical workflow for bioconjugation using this compound.
References
In-Depth Technical Guide: Azido-PEG6-CH2COOH Safety and Handling
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for specialized reagents is paramount. This guide provides a detailed overview of the safety data for Azido-PEG6-CH2COOH, a bifunctional PROTAC linker used in the synthesis of proteolysis-targeting chimeras.
Product Identification
| Identifier | Value |
| Product Name | This compound |
| CAS Number | 880129-82-8[1][2][3][4] |
| Molecular Formula | C14H27N3O8[3] |
| Molecular Weight | 365.38 g/mol |
| Synonyms | 20-Azido-3,6,9,12,15,18-hexaoxaicosanoic acid |
Physical and Chemical Properties
| Property | Value |
| Appearance | Solid |
| Purity | >98.0% |
| Solubility | Soluble in DMSO (50 mg/mL) |
| Boiling Point | No data available |
| Melting Point | No data available |
| Flash Point | No data available |
Hazard Identification and Safety Precautions
While comprehensive toxicological data for this compound is not currently available, it is classified with a "Danger" signal word, indicating potential hazards. The following GHS precautionary statements have been associated with this compound:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground and bond container and receiving equipment.
-
P241: Use explosion-proof electrical/ventilating/lighting equipment.
-
P242: Use non-sparking tools.
-
P243: Take action to prevent static discharges.
-
P264: Wash hands thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P370+P378: In case of fire: Use appropriate media to extinguish.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Some suppliers also list it under "Acute toxicity, dermal (Category 4)" and "Acute toxicity, oral (Category 4)".
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
| Condition | Recommendation |
| Handling | Use personal protective equipment (PPE) as outlined below. Avoid inhalation, ingestion, and contact with skin and eyes. |
| Storage (Pure Form) | Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage is at -20°C for long-term stability (up to 3 years). It can also be stored at 4°C for up to 2 years. |
| Storage (In Solvent) | For solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month. Note that DMSO is hygroscopic and can impact solubility; use freshly opened solvent. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear protective gloves and a lab coat. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if inhalation risk exists. |
Experimental Workflow: Safe Handling Protocol
The following diagram outlines a generalized workflow for the safe handling of this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
After inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Always consult a physician in case of exposure.
Logical Relationship: Storage Stability
The following diagram illustrates the relationship between storage conditions and the stability of this compound.
Caption: Storage conditions and stability of this compound.
References
Methodological & Application
Protocol for Protein Conjugation with Azido-PEG6-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can improve a protein's solubility, extend its circulating half-life, and reduce its immunogenicity.[1][2] This protocol provides a detailed method for the conjugation of a protein with Azido-PEG6-CH2COOH, a heterobifunctional PEG linker. This linker contains a terminal carboxylic acid for conjugation to primary amines on a protein and an azide group for subsequent "click" chemistry reactions.
The conjugation process involves the activation of the carboxylic acid group on the this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is a stable intermediate that reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group) on the protein to form a stable amide bond.[3]
Materials and Reagents
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0[4][5]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5
-
Quenching Solution: 1 M Hydroxylamine-HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
2-Mercaptoethanol (optional, for quenching EDC)
-
Purification columns (e.g., Size Exclusion, Ion Exchange)
-
Dialysis or diafiltration equipment
-
Analytical instruments (e.g., SDS-PAGE, HPLC, Mass Spectrometer)
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Prepare a stock solution of the protein of interest in the Activation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like MES or PBS prior to conjugation.
-
This compound Solution: Prepare a stock solution of this compound in the Activation Buffer. The concentration will depend on the desired molar excess for the reaction.
-
EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or ultrapure water. These reagents are moisture-sensitive and should be equilibrated to room temperature before opening.
Conjugation Reaction
This protocol is a two-step process that first activates the PEG linker and then conjugates it to the protein.
Step 1: Activation of this compound
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC and NHS solutions. A common starting point for the molar ratio is Protein:PEG:EDC:NHS of 1:5:10:25, though this should be optimized for each specific protein. For example, for a 1 mg/mL protein solution, you might use a final concentration of ~2 mM EDC and ~5 mM NHS.
-
Incubate the activation reaction for 15 minutes at room temperature.
Step 2: Conjugation to the Protein
-
Add the protein solution to the activated this compound mixture.
-
Adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer (e.g., PBS). The reaction of the NHS-activated PEG with primary amines is most efficient at a slightly basic pH.
-
Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C. The optimal reaction time may vary depending on the protein and desired degree of PEGylation.
Quenching the Reaction
-
To stop the conjugation reaction, add a quenching solution to a final concentration of 10-50 mM. Hydroxylamine is often used to hydrolyze unreacted NHS esters. Alternatively, a buffer containing primary amines like Tris can be used.
-
Incubate for 15-30 minutes at room temperature.
Purification of the PEGylated Protein
Purification is crucial to remove unreacted PEG, protein, and reaction byproducts. The choice of method depends on the physicochemical properties of the protein and the PEGylated conjugate.
-
Size Exclusion Chromatography (SEC): This is one of the most common methods for separating PEGylated proteins from unreacted protein and smaller molecules based on their hydrodynamic radius.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of native and PEGylated forms, as well as species with different degrees of PEGylation, using IEX. Cation exchange chromatography (CEX) can achieve purities of approximately 95%.
-
Hydrophobic Interaction Chromatography (HIC): This technique can be used as a polishing step after IEX to further purify the conjugate.
-
Reverse Phase Chromatography (RPC): RPC is often used for analytical characterization and can separate positional isomers.
Characterization of the Conjugate
The extent of PEGylation and the purity of the final product should be assessed using various analytical techniques.
-
SDS-PAGE: A simple and effective method to visualize the increase in molecular weight of the PEGylated protein compared to the native protein.
-
High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC and RP-HPLC can be used to quantify the purity of the conjugate and separate different PEGylated species.
-
Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, confirming the degree of PEGylation.
Quantitative Data
The efficiency of protein conjugation with this compound is influenced by several factors, including the molar ratio of reactants, reaction time, temperature, and pH. The following tables summarize key quantitative parameters.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Reference(s) |
| Activation Step | ||
| pH | 4.5 - 6.0 | |
| Temperature | Room Temperature | |
| Duration | 15 minutes | |
| Conjugation Step | ||
| pH | 7.2 - 8.5 | |
| Temperature | Room Temperature or 4°C | |
| Duration | 2 hours - overnight |
Table 2: Molar Ratios and Expected Yield
| Protein:PEG Molar Ratio | Yield of Mono-PEGylated Product | Protein Example | Reference(s) |
| 1:3 | ~83% | rhG-CSF | |
| 1:5 | 86% | rhG-CSF | |
| 1:10 (EDC), 1:25 (NHS) | - | General Protocol | |
| 1:20 (PEG-NHS) | 4-6 PEGs per antibody | IgG |
Table 3: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Yield | Notes | Reference(s) |
| Size Exclusion Chromatography (SEC) | >95% | >95% | Effective for removing unreacted PEG and protein. | |
| Ion Exchange Chromatography (IEX) | ~95% | Variable | Can separate species with different degrees of PEGylation. | |
| Hydrophobic Interaction Chromatography (HIC) | High | Variable | Often used as a polishing step. |
Visualizations
Experimental Workflow
References
- 1. Design Rationale and Development Approach for Pegfilgrastim as a Long-Acting Granulocyte Colony-Stimulating Factor | springermedicine.com [springermedicine.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Frontiers | A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer [frontiersin.org]
- 5. benchchem.com [benchchem.com]
A Step-by-Step Guide to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG6-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules. This reaction facilitates the formation of a stable 1,4-disubstituted triazole linkage between a terminal alkyne and an azide.[1][2] The bifunctional linker, Azido-PEG6-CH2COOH, is a valuable tool in bioconjugation, featuring a terminal azide for participation in CuAAC reactions and a carboxylic acid for conjugation to amine-containing molecules, often through amide bond formation.[3] The inclusion of a six-unit polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the resulting conjugates, making it a key reagent in the development of advanced biomolecules such as antibody-drug conjugates (ADCs).[1][4]
The CuAAC reaction is characterized by its high yield, mild reaction conditions, and tolerance of a broad range of functional groups, making it particularly suitable for complex biological molecules. The reaction proceeds through a catalytic cycle where the copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, activates the terminal alkyne for cycloaddition with the azide. The use of a copper-chelating ligand, such as THPTA or TBTA, is often recommended to stabilize the Cu(I) oxidation state and protect sensitive biomolecules from oxidative damage.
The versatility of this compound allows for a two-step conjugation strategy. First, the carboxylic acid can be activated to react with a primary amine on a target molecule (e.g., a protein or peptide). Subsequently, the azide group is available for a highly specific CuAAC reaction with an alkyne-functionalized molecule. This modular approach is particularly advantageous for the rapid synthesis and screening of novel bioconjugates.
Experimental Protocols
This section provides a detailed methodology for the CuAAC reaction using this compound and an alkyne-containing molecule.
Materials
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., deionized water, DMSO, t-BuOH/H₂O mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification supplies (e.g., size-exclusion chromatography columns, dialysis tubing)
-
Analytical instruments (e.g., LC-MS, HPLC, NMR)
Preparation of Stock Solutions
-
This compound: Prepare a 10 mM stock solution in deionized water or an appropriate organic solvent like DMSO.
-
Alkyne-functionalized Molecule: Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.
-
Ligand (THPTA or TBTA): Prepare a 50 mM stock solution in deionized water or DMSO.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.
CuAAC Reaction Protocol
-
Reaction Setup: In a microcentrifuge tube, combine the this compound stock solution and the alkyne-functionalized molecule stock solution. A typical molar ratio is 1:1 to 1.5:1 of azide to alkyne.
-
Solvent Addition: Add the appropriate solvent (e.g., PBS, t-BuOH/H₂O) to achieve the desired final reaction concentration.
-
Catalyst Premix: In a separate tube, prepare the copper/ligand premix by combining the CuSO₄ stock solution and the ligand stock solution. A common molar ratio of copper to ligand is 1:5.
-
Catalyst Addition: Add the copper/ligand premix to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique such as LC-MS or HPLC.
-
Purification: Upon completion, the reaction product can be purified to remove the catalyst and unreacted reagents. Common methods include size-exclusion chromatography or dialysis.
Data Presentation
The following table summarizes representative quantitative data for CuAAC reactions, highlighting the high efficiency of this conjugation method. Actual yields may vary depending on the specific substrates and reaction conditions.
| Azide Reactant | Alkyne Reactant | Catalyst System | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Azido-peptide | Propargyl alcohol | CuSO₄/Sodium Ascorbate/TBTA | H₂O | 18 | 78 | |
| Azide-functionalized Peptide | Alkyne-functionalized Peptide | Copper wire | DMF | 5 | >95 | |
| Azido-peptide | Resin-bound alkyne | CuSO₄/Sodium Ascorbate | DMF | 0.25 | 43 | |
| 1-Azido-3-nitrobenzene | Phenylacetylene | CuSO₄/Sodium Ascorbate/THPTA | t-BuOH/H₂O | 1 | 95 |
Mandatory Visualization
Signaling Pathway Diagram
Caption: The catalytic cycle of the CuAAC reaction.
Experimental Workflow Diagram
Caption: Experimental workflow for the CuAAC reaction.
References
Application Notes and Protocols for Azido-PEG6-CH2COOH in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This "click chemistry" reaction offers high efficiency, selectivity, and biocompatibility, making it an invaluable tool in drug development, bioconjugation, and materials science.
Azido-PEG6-CH2COOH is a heterobifunctional linker that leverages the power of SPAAC. It features a terminal azide group for catalyst-free click chemistry with strained alkynes (e.g., DBCO, BCN) and a carboxylic acid for conventional amide bond formation with primary amines. The inclusion of a six-unit polyethylene glycol (PEG) spacer enhances aqueous solubility, reduces aggregation, and provides a flexible spacer arm to mitigate steric hindrance. These properties make this compound an ideal reagent for constructing complex biomolecular architectures such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Key Features of this compound in SPAAC
-
Bioorthogonal Reactivity: The azide group reacts specifically with strained alkynes, avoiding side reactions with native biological functional groups.
-
Copper-Free: Eliminates the cellular toxicity associated with copper catalysts, making it suitable for live-cell imaging and in vivo applications.
-
Enhanced Solubility: The hydrophilic PEG6 linker improves the aqueous solubility of the reagent and resulting conjugates.
-
Bifunctional: Allows for sequential or orthogonal conjugation strategies through its azide and carboxylic acid functionalities.
-
Flexible Spacer: The PEG chain provides spatial separation between conjugated molecules, which can be crucial for maintaining their biological activity.
Quantitative Data: SPAAC Reaction Kinetics
The rate of a SPAAC reaction is influenced by the specific strained alkyne, the electronic properties of the azide, the solvent, pH, and temperature. While specific kinetic data for this compound is not extensively published, the following tables provide representative second-order rate constants for SPAAC reactions involving PEGylated azides and commonly used cyclooctynes. The presence of a PEG linker has been shown to enhance reaction rates by approximately 31 ± 16%[1][2].
Table 1: Influence of Cyclooctyne and Buffer on SPAAC Reaction Rates with PEGylated Azides
| Cyclooctyne | Azide Moiety | Buffer (pH 7.0-7.4) | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| DBCO | PEG-Azide | PBS | 25 | 0.18 - 0.37[1] |
| DBCO | PEG-Azide | HEPES | 25 | ~0.7 - 1.5 (estimated based on enhancement) |
| BCN | PEG-Azide | PBS | 25 | Generally slower than DBCO |
| Sulfo-DBCO | PEG-Azide | PBS | 25 | 0.32 - 0.85[1] |
| Sulfo-DBCO | PEG-Azide | HEPES | 25 | 0.55 - 1.22[1] |
Table 2: General Reaction Parameters for SPAAC with this compound
| Parameter | Recommended Range | Notes |
| Reactant Ratio | 1.1 - 5 equivalents of cyclooctyne per azide | A slight excess of the cyclooctyne reagent can drive the reaction to completion. |
| Concentration | 1 - 10 mM | Higher concentrations generally lead to faster reaction rates. |
| Solvent | PBS, HEPES, or other aqueous buffers (pH 6.5-8.0) | Organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic reactants (typically up to 20% v/v). |
| Temperature | 4 - 37 °C | Reactions proceed well at room temperature. Lower temperatures can be used to minimize degradation of sensitive biomolecules. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by HPLC or LC-MS. |
Experimental Protocols
Protocol 1: Activation of the Carboxylic Acid Group of this compound using EDC/NHS Chemistry
This protocol describes the activation of the terminal carboxylic acid of this compound to form an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on a target molecule (e.g., a protein, peptide, or small molecule).
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Amine-containing molecule of interest
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 5 equivalents of EDC and 5 equivalents of NHS (or Sulfo-NHS) with 1 equivalent of this compound in Activation Buffer.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
Add the activated this compound-NHS ester solution to the amine-containing molecule. A molar ratio of 10-20 fold excess of the activated linker to the amine is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purify the resulting azide-functionalized molecule using a desalting column to remove excess reagents.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the conjugation of the azide-functionalized molecule (from Protocol 1 or another source) with a strained alkyne-functionalized molecule (e.g., a DBCO-labeled protein).
Materials:
-
Azide-functionalized molecule
-
DBCO-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4
-
DMSO or DMF (if needed for solubility)
-
Analytical and preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-functionalized molecule in the Reaction Buffer to a final concentration of 1-10 mM.
-
Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO or DMF and then dilute it into the Reaction Buffer. A slight molar excess (1.1-1.5 equivalents) of the DBCO-reagent is typically used.
-
-
Reaction Incubation:
-
Mix the solutions of the azide- and DBCO-functionalized molecules.
-
Incubate the reaction mixture at room temperature for 1-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the reactants' concentration and reactivity.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by RP-HPLC or LC-MS. Observe the consumption of the starting materials and the formation of the product peak.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, purify the conjugate from unreacted starting materials and byproducts using preparative RP-HPLC. A C18 column is often suitable for the separation of PEGylated conjugates.
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by analytical RP-HPLC and mass spectrometry. For MALDI-TOF analysis of azide-containing molecules, be aware of the potential for metastable ions due to the loss of N₂ (a mass difference of 28 Da).
-
Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for bioconjugation using this compound.
References
Application Notes and Protocols for Azido-PEG6-CH2COOH in Targeted Drug Delivery System Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Azido-PEG6-CH2COOH, a heterobifunctional PEG linker, in the design and development of targeted drug delivery systems. This document outlines the core principles, experimental protocols, and data interpretation relevant to the application of this versatile linker in creating advanced nanomedicine platforms.
Introduction to this compound in Targeted Drug Delivery
This compound is a bifunctional molecule featuring a terminal azide group (-N₃) and a carboxylic acid (-COOH) group, separated by a six-unit polyethylene glycol (PEG) spacer. This structure makes it an ideal linker for conjugating targeting moieties to drug-loaded nanoparticles. The azide group facilitates highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), for the attachment of targeting ligands.[1][2][3] The carboxylic acid group allows for stable amide bond formation with amine groups present on the surface of nanoparticles or drug molecules.
The PEG spacer enhances the biocompatibility of the resulting nanocarrier by reducing immunogenicity and preventing non-specific protein adsorption, which prolongs circulation time in the bloodstream.[4][5] This "stealth" property allows for greater accumulation of the drug delivery system at the target site through the enhanced permeability and retention (EPR) effect, a phenomenon common in tumor tissues.
Key Applications and Advantages
The primary application of this compound is in the surface functionalization of nanoparticles to achieve active targeting. By attaching ligands that bind to specific receptors overexpressed on diseased cells, such as cancer cells, the therapeutic payload can be delivered with high precision, minimizing off-target effects and improving the therapeutic index.
Advantages of using this compound:
-
Biocompatibility: The PEG component improves the safety profile of the nanocarrier.
-
Versatility: The dual functional groups allow for a wide range of conjugation strategies.
-
"Click Chemistry" Compatibility: The azide group enables highly efficient and specific bioconjugation under mild conditions.
-
Enhanced Pharmacokinetics: PEGylation prolongs the circulation half-life of nanoparticles.
-
Improved Targeting Efficiency: Facilitates the attachment of various targeting ligands for precise drug delivery.
Experimental Protocols
Protocol 1: Formulation of Drug-Loaded Nanoparticles with Surface Amine Groups
This protocol describes the preparation of drug-loaded polymeric nanoparticles with surface amine groups, which can subsequently be functionalized with this compound. Poly(lactic-co-glycolic acid) (PLGA) is a commonly used biodegradable polymer.
Materials:
-
PLGA-NH₂ (Poly(lactic-co-glycolic acid) with terminal amine groups)
-
Therapeutic drug (e.g., Doxorubicin)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLGA-NH₂ and the therapeutic drug in DCM.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v).
-
Add the organic phase (PLGA-drug solution) to the aqueous PVA solution under vigorous stirring to form an oil-in-water emulsion.
-
Sonicate the emulsion on an ice bath to reduce the droplet size.
-
Stir the emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle hardening.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for storage.
Protocol 2: Functionalization of Nanoparticles with this compound
This protocol details the conjugation of this compound to the amine-functionalized nanoparticles via EDC/NHS chemistry.
Materials:
-
Amine-functionalized nanoparticles (from Protocol 1)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse the amine-functionalized nanoparticles in PBS.
-
Activate the carboxylic acid group of this compound by reacting it with EDC and NHS in PBS for 15-30 minutes at room temperature.
-
Add the activated this compound solution to the nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).
-
Purify the azido-functionalized nanoparticles by repeated centrifugation and resuspension in PBS to remove unreacted reagents.
Protocol 3: Conjugation of a Targeting Ligand via Click Chemistry
This protocol describes the attachment of an alkyne-modified targeting ligand (e.g., a peptide or antibody fragment) to the azide-functionalized nanoparticles.
Materials:
-
Azido-functionalized nanoparticles (from Protocol 2)
-
Alkyne-modified targeting ligand
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris-buffered saline (TBS), pH 8.0
Procedure:
-
Disperse the azido-functionalized nanoparticles in TBS.
-
Add the alkyne-modified targeting ligand to the nanoparticle suspension.
-
Add freshly prepared solutions of CuSO₄ and sodium ascorbate to initiate the click reaction.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle shaking.
-
Purify the targeted nanoparticles by centrifugation or size exclusion chromatography to remove the catalyst and unreacted ligand.
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to ensure the quality and efficacy of the targeted drug delivery system.
| Parameter | Method | Expected Outcome |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Monodisperse population with a size range suitable for tumor targeting (typically 100-200 nm) and a low PDI (<0.2). |
| Surface Charge | Zeta Potential Measurement | A shift in zeta potential upon each functionalization step, confirming surface modification. |
| Confirmation of Azide Functionalization | Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of a characteristic azide peak around 2100 cm⁻¹. |
| Confirmation of Ligand Conjugation | Gel Electrophoresis (for protein/peptide ligands) or UV-Vis Spectroscopy | A shift in the band or a change in the absorbance spectrum, respectively. |
| Drug Loading Content (DLC) and Encapsulation Efficiency (EE) | High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy | High DLC and EE values indicate efficient drug encapsulation. |
Table 1: Physicochemical Characterization of Nanoparticles. This table outlines the key parameters and analytical techniques for characterizing the synthesized nanoparticles at each stage of functionalization.
In Vitro Evaluation
Protocol 4: In Vitro Drug Release Study
This protocol assesses the release kinetics of the encapsulated drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)
-
Dialysis membrane with an appropriate molecular weight cut-off
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in the release buffer.
-
Place the nanoparticle suspension in a dialysis bag.
-
Immerse the dialysis bag in a larger volume of the same release buffer with constant stirring at 37°C.
-
At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using HPLC or UV-Vis spectroscopy.
-
Plot the cumulative drug release as a function of time.
Protocol 5: Cellular Uptake and Cytotoxicity Assay (MTT Assay)
This protocol evaluates the targeting efficiency and therapeutic efficacy of the nanoparticles in vitro.
Materials:
-
Targeted and non-targeted nanoparticles
-
Cancer cell line overexpressing the target receptor and a control cell line
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure for Cellular Uptake:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled targeted and non-targeted nanoparticles for a specific duration.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Lyse the cells and measure the fluorescence intensity using a plate reader to quantify nanoparticle uptake.
Procedure for Cytotoxicity (MTT Assay):
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of free drug, non-targeted nanoparticles, and targeted nanoparticles for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce MTT to purple formazan crystals.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 values.
| Parameter | Description | Typical Expected Outcome for Targeted Nanoparticles |
| Drug Loading Content (DLC) | The weight percentage of the drug relative to the total weight of the nanoparticle. | 5-15% |
| Encapsulation Efficiency (EE) | The percentage of the initial drug that is successfully encapsulated in the nanoparticles. | 70-95% |
| In Vitro Drug Release | Percentage of drug released over time at different pH conditions. | Sustained release profile with potentially faster release at acidic pH (endosomal simulation). |
| Cellular Uptake | The amount of nanoparticles internalized by target cells. | Significantly higher uptake in receptor-positive cells compared to non-targeted nanoparticles and receptor-negative cells. |
| IC50 Value | The concentration of the drug that inhibits 50% of cell growth. | Lower IC50 value compared to free drug and non-targeted nanoparticles in receptor-positive cells. |
Table 2: Quantitative Data Summary for a Representative Targeted Drug Delivery System. This table provides a summary of typical quantitative data expected from the characterization and in vitro evaluation of a targeted nanoparticle system developed using this compound.
Signaling Pathways in Targeted Therapy
The choice of targeting ligand is dictated by the specific signaling pathways that are dysregulated in the target disease. Overexpressed receptors on cancer cells are common targets.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is often overexpressed in various cancers and its activation leads to cell proliferation, survival, and metastasis. Targeting EGFR with ligands like anti-EGFR antibodies or small molecules can enhance the delivery of chemotherapeutics to EGFR-positive cancer cells.
Caption: EGFR signaling pathway and nanoparticle targeting.
Human Epidermal Growth Factor Receptor 2 (HER2) Signaling Pathway
HER2 is overexpressed in a significant portion of breast and gastric cancers. Targeting HER2 with antibodies like Trastuzumab conjugated to nanoparticles can lead to effective therapy.
Caption: HER2 signaling pathway and nanoparticle targeting.
Vascular Endothelial Growth Factor (VEGF) Signaling Pathway
The VEGF pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Targeting VEGF receptors on endothelial cells can inhibit tumor angiogenesis.
References
- 1. Vascular Endothelial Growth Factor as an Anti-angiogenic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of HER2 in cancer therapy and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine Functionalization of Nanoparticles with Azido-PEG6-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications such as targeted drug delivery, in vivo imaging, and diagnostics. The covalent attachment of polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility and circulation half-life of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system.
This document provides a detailed protocol for the amine functionalization of nanoparticles with Azido-PEG6-CH2COOH. This heterobifunctional linker introduces a hydrophilic PEG spacer terminating in an azide (N₃) group. The carboxylic acid moiety of the linker is coupled to primary amine groups on the nanoparticle surface via the robust and efficient 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. The terminal azide group serves as a versatile handle for subsequent bioconjugation reactions using "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of targeting ligands, therapeutic agents, or imaging probes.[1]
Chemical Reaction Scheme
The functionalization process involves a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC and NHS to form a more stable NHS ester. This activated linker then readily reacts with primary amines on the nanoparticle surface to form a stable amide bond.
Caption: Amine functionalization via EDC/NHS chemistry.
Experimental Protocols
This protocol provides a general framework for the functionalization of amine-presenting nanoparticles. Optimal conditions may vary depending on the specific nanoparticle type and its inherent properties.
Materials and Reagents
-
Amine-functionalized nanoparticles (e.g., iron oxide, silica, or quantum dots)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Washing Buffer: PBS or deionized water
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugal filter units (with appropriate molecular weight cut-off) or magnetic separator for magnetic nanoparticles.
Procedure
-
Nanoparticle Preparation:
-
Suspend the amine-functionalized nanoparticles in the Activation Buffer at a concentration of 1-10 mg/mL.
-
If the nanoparticles are in a buffer containing primary amines (e.g., Tris), they must be buffer-exchanged into the Activation Buffer prior to starting. This can be achieved by centrifugation and resuspension or by using centrifugal filters.
-
-
Activation of this compound:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
In a separate tube, dissolve EDC-HCl and NHS (or Sulfo-NHS) in Activation Buffer immediately before use. A 2- to 5-fold molar excess of EDC and NHS relative to the this compound is recommended.
-
Add the EDC/NHS solution to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation to Nanoparticles:
-
Add the activated this compound solution to the nanoparticle dispersion. A 20- to 50-fold molar excess of the linker relative to the estimated surface amine groups on the nanoparticles is a good starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring or rotation.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to deactivate any unreacted NHS esters.
-
Purify the azide-functionalized nanoparticles by repeated centrifugation and resuspension cycles to remove unreacted linker and byproducts. Use a sequence of washing steps with the Coupling Buffer followed by deionized water. For magnetic nanoparticles, a magnetic separator can be used.
-
-
Storage:
-
Store the purified azide-functionalized nanoparticles dispersed in a suitable buffer (e.g., PBS) at 4°C for future use.
-
Data Presentation
Successful functionalization should be confirmed by various characterization techniques. The following tables summarize the expected changes in key parameters.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Reaction Buffer (Activation) | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Avoid buffers containing primary amines (e.g., Tris, glycine). |
| Reaction Buffer (Conjugation) | Phosphate-buffered saline (PBS), pH 7.2-7.5 | The reaction of NHS-activated molecules with primary amines is most efficient at this pH range.[2] |
| Linker Solvent | Anhydrous DMF or DMSO | The linker should be dissolved immediately before use to minimize hydrolysis. |
| Molar Excess of Linker | 20- to 50-fold molar excess relative to nanoparticle amine groups | This can be adjusted to achieve the desired degree of labeling. |
| Molar Excess of EDC/NHS | 2- to 5-fold molar excess relative to the linker | Ensures efficient activation of the carboxylic acid. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 2-4 hours | The reaction progress can be monitored if a quantifiable endpoint is available. |
| Quenching Reagent | 1 M Tris or Glycine, pH 7.5 | Added to consume any unreacted succinimidyl carbonate groups.[3] |
Table 2: Expected Changes in Nanoparticle Characteristics Post-Functionalization
| Characterization Technique | Parameter | Expected Change | Rationale |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase | The addition of the PEG linker increases the overall size of the nanoparticle.[4] |
| Polydispersity Index (PDI) | Minimal Increase | A significant increase may indicate aggregation. | |
| Zeta Potential Analysis | Zeta Potential | Decrease in positive charge or increase in negative charge | The consumption of primary amine groups on the nanoparticle surface reduces the overall positive charge.[4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | FTIR Spectrum | Appearance of a new peak around 2100 cm⁻¹ | This peak is characteristic of the azide (N₃) stretching vibration. |
| Thermogravimetric Analysis (TGA) | Weight Loss Profile | Increased weight loss at PEG degradation temperature (300-450 °C) | Indicates the presence of the grafted PEG linker. |
| Proton NMR (¹H NMR) | ¹H NMR Spectrum | Appearance of a characteristic ethylene oxide proton peak (~3.65 ppm) | Quantifies the amount of PEG on the nanoparticle surface. |
Application Workflow: Targeted Drug Delivery
The azide-functionalized nanoparticles serve as a versatile platform for targeted drug delivery. The following workflow outlines the subsequent steps for creating a targeted drug delivery system.
Caption: Workflow for targeted drug delivery.
Cellular Uptake Signaling Pathway
The cellular uptake of PEGylated nanoparticles is a complex process that often involves endocytosis. The specific pathway can depend on the nanoparticle's size, shape, and surface chemistry, as well as the cell type. Common mechanisms include clathrin-mediated and caveolae-mediated endocytosis. If a targeting ligand is attached, receptor-mediated endocytosis becomes the dominant pathway.
Caption: Receptor-mediated endocytosis pathway.
References
- 1. Quantitative analysis of PEG-functionalized colloidal gold nanoparticles using charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Azido-PEG6-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall efficacy. Polyethylene glycol (PEG) linkers are widely used to improve the biopharmaceutical properties of ADCs. The inclusion of a hydrophilic PEG chain can mitigate the aggregation often caused by hydrophobic drug payloads, leading to improved stability and a better pharmacokinetic profile.
Azido-PEG6-CH2COOH is a bifunctional, monodisperse PEG linker designed for the precise construction of ADCs. It features a carboxylic acid group for stable amide bond formation with lysine residues on the antibody and a terminal azide group for highly specific and efficient "click chemistry" conjugation to an alkyne-modified cytotoxic payload. This two-step approach allows for a controlled and modular synthesis of ADCs with a defined drug-to-antibody ratio (DAR). These application notes provide detailed protocols for the synthesis and characterization of an ADC using the this compound linker.
Key Advantages of this compound in ADC Synthesis
-
Improved Hydrophilicity: The PEG6 moiety enhances the water solubility of the ADC, reducing the risk of aggregation, which is a common issue with hydrophobic payloads.[1]
-
Enhanced Pharmacokinetics: The hydrophilic nature of the PEG linker can create a "hydration shell" around the ADC, which may lead to a longer circulation half-life and reduced clearance.[2][3]
-
Defined Spacer Length: As a monodisperse linker, this compound provides a precise and uniform spacer between the antibody and the drug, which can be crucial for optimizing the ADC's interaction with its target and minimizing steric hindrance.[4]
-
Modular and Controlled Conjugation: The orthogonal reactivity of the carboxyl and azide groups allows for a sequential and controlled conjugation process, leading to more homogeneous ADC preparations.
Quantitative Data Summary
The length of the PEG linker is a critical parameter that can be optimized to balance ADC potency and pharmacokinetic properties. While specific data for a PEG6 linker can vary depending on the antibody and payload, the following table, adapted from preclinical studies on auristatin-based ADCs with varying PEG linker lengths, illustrates the general trends observed. Longer PEG chains tend to decrease clearance, thereby increasing exposure, while having a variable impact on in vitro potency.
| Linker Moiety | Average DAR | In Vitro Cytotoxicity (IC50, ng/mL) | Clearance (mL/day/kg) |
| No PEG | 3.8 | ~15 | 25.0 |
| PEG2 | 3.7 | ~15 | 20.5 |
| PEG8 | 3.6 | ~18 | 15.0 |
| PEG12 | 3.5 | ~20 | 14.8 |
| PEG24 | 3.4 | ~25 | 14.5 |
| Table 1: Representative data illustrating the impact of PEG linker length on ADC properties. Data is adapted from studies on anti-CD30 ADCs to show general trends. A PEG6 linker is expected to have properties intermediate between PEG2 and PEG8. Actual values will be specific to the antibody-payload combination. |
Experimental Workflows and Logical Relationships
The synthesis of an ADC using this compound is a multi-step process that begins with the modification of the antibody, followed by the conjugation of the linker, attachment of the payload, and finally, purification and characterization of the ADC.
The core of this process relies on the sequential formation of two stable covalent bonds: an amide bond between the antibody and the linker, and a triazole ring between the linker and the drug payload.
Experimental Protocols
Protocol 1: Antibody-Linker Conjugation via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid on this compound and its conjugation to primary amines (lysine residues) on the antibody.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. Do not store these solutions.
-
-
Antibody Preparation:
-
Buffer exchange the antibody into PBS, pH 7.4, to a final concentration of 5-10 mg/mL.
-
-
Activation of this compound:
-
In a separate microcentrifuge tube, add a 50-fold molar excess of EDC and Sulfo-NHS to the desired amount of this compound in Activation Buffer.
-
Incubate for 15 minutes at room temperature to generate the reactive Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Immediately add the activated linker solution to the antibody solution. A typical molar excess of linker to antibody is 10-20 fold, but this should be optimized for the specific antibody.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted Sulfo-NHS ester. Incubate for 15 minutes.
-
-
Purification:
-
Remove excess linker and reaction byproducts by SEC or tangential flow filtration (TFF), exchanging the buffer to PBS, pH 7.4.
-
The resulting azide-modified antibody is ready for payload conjugation.
-
Protocol 2: Linker-Payload Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for conjugating an alkyne-modified payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody (from Protocol 1) in PBS, pH 7.4
-
Alkyne-modified cytotoxic payload
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
SEC column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution must be prepared fresh.
-
Prepare a 10 mM stock solution of the alkyne-payload in DMSO.
-
-
Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let stand for 2 minutes.[2]
-
Conjugation Reaction:
-
To the azide-modified antibody, add the alkyne-payload to a final molar excess of 5-10 fold.
-
Add the catalyst premix to the antibody-payload solution. The final concentration of copper should be between 0.1 to 0.25 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the ADC using an SEC column to remove unreacted payload, copper, and other reagents. The elution buffer should be a formulation buffer suitable for the final ADC (e.g., PBS with 5% trehalose, pH 7.0).
-
Protocol 3: ADC Characterization - Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drug molecules.
Materials:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Buffer A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Buffer B (Low Salt): 25 mM Sodium Phosphate, pH 7.0
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Buffer A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Buffer A.
-
Inject 20-50 µg of the ADC sample.
-
Elute with a linear gradient from 100% Buffer A to 100% Buffer B over 30 minutes at a flow rate of 0.8 mL/min.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR). The unconjugated antibody (DAR 0) elutes first, followed by DAR 2, DAR 4, etc. (assuming conjugation to reduced interchain disulfides for this example, though lysine conjugation will produce a broader distribution).
-
Integrate the area of each peak.
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i) where i corresponds to each drug-loaded species.
-
Protocol 4: In Vitro Cytotoxicity - MTT Assay
This assay determines the potency (IC50) of the ADC on a target cancer cell line.
Materials:
-
Antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Purified ADC, unconjugated antibody, and free cytotoxic payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a control.
-
-
Incubation: Incubate the plate for 72-120 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Mix on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve (viability vs. log concentration) and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Targeted Signaling Pathway Disruption
ADCs exert their function by delivering a cytotoxic payload to a cancer cell expressing a specific surface antigen, such as HER2. Upon binding, the ADC is internalized, and the payload is released, leading to cell death. For a payload like a microtubule inhibitor, this disrupts the cell's ability to divide, triggering apoptosis.
References
Creating Fluorescent Probes with Azido-PEG6-CH2COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG6-CH2COOH is a versatile, heterobifunctional linker widely employed in bioconjugation and the development of fluorescent probes. Its structure combines a terminal azide group for "click chemistry" reactions and a carboxylic acid for covalent linkage to primary amines on biomolecules. The inclusion of a six-unit polyethylene glycol (PEG) spacer enhances water solubility, reduces aggregation, and minimizes non-specific binding of the resulting conjugate, making it an ideal tool for sensitive biological applications.[1]
This document provides detailed application notes and experimental protocols for the synthesis of fluorescent probes using this compound, tailored for researchers, scientists, and drug development professionals.
Core Strategies for Fluorescent Probe Synthesis
Two primary strategies can be employed for the synthesis of fluorescent probes using this compound: the "Amine-Reactive First" approach and the "Click-First" approach. The choice of strategy depends on the stability and functional groups of the target biomolecule and the fluorescent dye.
Strategy A: Amine-Reactive First
In this approach, the carboxylic acid of this compound is first activated and conjugated to a primary amine on a target biomolecule (e.g., protein, peptide). The resulting azide-functionalized biomolecule is then reacted with an alkyne-modified fluorescent dye via a click chemistry reaction. This strategy is advantageous when the fluorescent dye is sensitive to the conditions of the initial amine coupling reaction.
Strategy B: Click-First
Conversely, the "Click-First" approach involves the initial conjugation of an alkyne-modified fluorescent dye to the azide group of this compound. The resulting fluorescently-labeled linker, now equipped with a reactive carboxylic acid, is then activated and conjugated to the target biomolecule. This method is preferable when the target biomolecule is sensitive to the copper catalyst used in copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Weight | 425.45 g/mol |
| CAS Number | 880129-82-8 |
| Form | Solid |
| Solubility | Water, DMSO, DMF |
| Storage | -20°C, desiccated |
Table 2: Representative Quantitative Data for Fluorescent Probe Synthesis
| Parameter | "Amine-Reactive First" (Protein Labeling) | "Click-First" (Dye-Linker Conjugation) |
| Molar Excess of Linker/Dye | 10-30 fold molar excess of activated this compound over protein | 1.2-1.5 fold molar excess of this compound over alkyne-dye |
| Typical Reaction Time | Amine Coupling: 2-4 hours at RT or overnight at 4°C; Click Reaction: 4-12 hours at RT | Click Reaction: 4-12 hours at RT; Amine Coupling: 2-4 hours at RT or overnight at 4°C |
| Representative Yield | > 80% conjugation efficiency | > 90% for the click reaction |
| Degree of Labeling (DOL) | 1-5 (can be controlled by molar excess) | N/A |
Table 3: Spectroscopic Properties of a Representative Fluorescent Probe
| Fluorophore (Example) | Linker | Target Biomolecule (Example) | Excitation Max (nm) | Emission Max (nm) |
| Cyanine5-Alkyne | This compound | BSA | 646 | 662 |
Experimental Protocols
Protocol 1: "Amine-Reactive First" - Labeling a Protein with this compound and Subsequent Click Reaction
This protocol describes the conjugation of this compound to a model protein, Bovine Serum Albumin (BSA), followed by a click reaction with an alkyne-modified fluorophore.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Alkyne-modified fluorescent dye (e.g., DBCO-Cy5 for SPAAC, or Alkyne-TAMRA for CuAAC)
-
For CuAAC: Copper(II) sulfate (CuSO₄), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Sodium Ascorbate
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
MES buffer (0.1 M, pH 6.0)
-
Size-exclusion chromatography column (e.g., PD-10)
-
Reaction tubes
Part A: Activation of this compound and Conjugation to BSA
-
Prepare Solutions:
-
Dissolve BSA in PBS (pH 7.4) to a concentration of 10 mg/mL.
-
Dissolve this compound in MES buffer (pH 6.0) to a concentration of 10 mM.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in MES buffer.
-
-
Activate Carboxylic Acid:
-
In a reaction tube, mix 100 µL of the this compound solution (1 µmol) with 10 µL of EDC stock (1 µmol) and 20 µL of NHS stock (2 µmol).
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Protein Conjugation:
-
Add the activated this compound solution to 1 mL of the BSA solution (approx. 0.15 µmol). This represents an approximate 6-7 fold molar excess. Adjust as needed to achieve the desired Degree of Labeling (DOL).
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted linker using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS (pH 7.4).
-
Collect the protein-containing fractions. The azide-labeled BSA is now ready for the click reaction.
-
Part B: Click Chemistry Reaction with Alkyne-Fluorophore
Option 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free
-
Prepare Fluorophore Stock: Dissolve the DBCO-fluorophore in DMSO to a concentration of 10 mM.
-
Click Reaction:
-
To the purified azide-labeled BSA, add a 2-5 fold molar excess of the DBCO-fluorophore stock solution.
-
Incubate for 4-12 hours at room temperature or overnight at 4°C.
-
-
Final Purification: Purify the fluorescently labeled protein from the excess fluorophore using a size-exclusion chromatography column equilibrated with PBS.
Option 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Reagent Stocks:
-
Alkyne-fluorophore: 10 mM in DMSO.
-
CuSO₄: 50 mM in water.
-
THPTA: 100 mM in water.
-
Sodium Ascorbate: 500 mM in water (prepare fresh).
-
-
Click Reaction:
-
In a reaction tube, combine the azide-labeled BSA, alkyne-fluorophore (2-5 fold molar excess), and THPTA (final concentration 1 mM).
-
In a separate tube, premix CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution.
-
Incubate for 4-12 hours at room temperature.
-
-
Final Purification: Purify the fluorescently labeled protein from the excess fluorophore and reaction components using a size-exclusion chromatography column equilibrated with PBS.
Protocol 2: "Click-First" - Synthesis of a Fluorescent Ligand for a G-Protein Coupled Receptor (GPCR)
This protocol describes the synthesis of a fluorescent probe by first reacting this compound with an alkyne-modified fluorophore, followed by conjugation to an amine-containing GPCR ligand.
Materials:
-
This compound
-
Alkyne-modified fluorescent dye (e.g., Alkyne-TAMRA)
-
Amine-containing GPCR ligand
-
EDC and NHS
-
For CuAAC: CuSO₄, THPTA, Sodium Ascorbate
-
DMF or DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., HPLC)
Part A: Conjugation of Alkyne-Fluorophore to this compound
-
Reaction Setup:
-
Dissolve this compound (1.2 equivalents) and the alkyne-fluorophore (1 equivalent) in DMF.
-
Prepare a fresh solution of CuSO₄ (0.1 equivalents) and THPTA (0.1 equivalents) in DMF.
-
Add the CuSO₄/THPTA solution to the linker-dye mixture.
-
Add sodium ascorbate (0.5 equivalents) to the reaction mixture.
-
-
Reaction and Purification:
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, purify the product by flash chromatography or HPLC to obtain the fluorescently-labeled linker (Fluoro-PEG-COOH).
-
Part B: Conjugation of Fluoro-PEG-COOH to GPCR Ligand
-
Activation of Carboxylic Acid:
-
Dissolve the purified Fluoro-PEG-COOH in DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents).
-
Stir at room temperature for 30 minutes.
-
-
Conjugation to Ligand:
-
Dissolve the amine-containing GPCR ligand in DMF.
-
Add the activated Fluoro-PEG-COOH solution to the ligand solution.
-
Stir at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.
-
-
Final Purification: Purify the final fluorescent GPCR ligand using HPLC.
Protocol 3: Characterization of the Fluorescent Probe - Degree of Labeling (DOL)
The DOL determines the average number of fluorophore molecules conjugated to each biomolecule.
-
Measure Absorbance:
-
Measure the absorbance of the purified fluorescent protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).
-
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF (Correction Factor) = A₂₈₀ of the free dye / A_max of the free dye
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for BSA, ε ≈ 43,824 M⁻¹cm⁻¹)
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
ε_dye = Molar extinction coefficient of the dye at its A_max.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Mandatory Visualizations
Caption: Experimental workflows for fluorescent probe synthesis.
Caption: GPCR signaling pathway probed by a fluorescent ligand.
References
Surface Modification of Biomaterials with Azido-PEG6-CH2COOH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of biomaterials is a critical step in the development of advanced medical devices, drug delivery systems, and tissue engineering scaffolds. A key objective is to enhance biocompatibility, reduce non-specific protein adsorption (biofouling), and introduce specific functionalities for targeted interactions. Polyethylene glycol (PEG) is a widely used polymer for this purpose due to its hydrophilicity, flexibility, and non-immunogenic nature.
This document provides detailed application notes and protocols for the surface modification of biomaterials using Azido-PEG6-CH2COOH, a heterobifunctional PEG linker. This reagent possesses a terminal azide group for "click" chemistry and a carboxylic acid group for covalent attachment to a variety of surfaces. This dual functionality allows for a versatile, two-step strategy for creating bio-interactive surfaces.
The azide group serves as a versatile handle for the subsequent attachment of biomolecules, targeting ligands, or imaging agents that have been modified with an alkyne group, through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] The carboxylic acid group can be activated to react with primary amine groups on a functionalized biomaterial surface, forming a stable amide bond.[3][4]
Applications
Surface modification with this compound is applicable to a wide range of biomaterials and applications, including:
-
Reducing Biofouling: The hydrophilic PEG chains create a hydration layer that resists protein adsorption and cell adhesion, improving the in-vivo performance of implants and devices.[5]
-
Targeted Drug Delivery: The azide "handle" allows for the conjugation of targeting moieties (e.g., antibodies, peptides, aptamers) to nanoparticles or other drug carriers for site-specific delivery.
-
Biosensor Development: Immobilization of capture probes (e.g., antibodies, nucleic acids) onto sensor surfaces for the detection of specific analytes.
-
Tissue Engineering: Creation of scaffolds with immobilized growth factors or cell-adhesive peptides to promote tissue regeneration.
-
PROTACs Synthesis: this compound can be used as a PEG-based PROTAC linker in the synthesis of proteolysis-targeting chimeras.
Experimental Protocols
This section details the protocols for the surface modification of common biomaterial types with this compound. The overall workflow involves two main stages: 1) Surface functionalization to introduce primary amine groups, and 2) Covalent coupling of this compound followed by a "click" chemistry reaction.
Protocol 1: Surface Amination of Biomaterials
The first step is to introduce primary amine groups onto the biomaterial surface, which will serve as anchor points for the carboxylic acid end of the this compound linker. The method of amination depends on the nature of the biomaterial.
1.1 Silanization of Oxide-Containing Surfaces (e.g., Glass, Silicon, Titanium)
This protocol utilizes 3-aminopropyltriethoxysilane (APTES) to introduce amine groups onto surfaces with hydroxyl groups.
-
Materials:
-
Biomaterial substrate (e.g., glass slide, silicon wafer, titanium implant)
-
3-Aminopropyltriethoxysilane (APTES)
-
Anhydrous toluene or acetone
-
Sulfuric acid (H₂SO₄) and 30% Hydrogen Peroxide (H₂O₂) (for titanium hydroxylation)
-
Deionized (DI) water
-
Ethanol
-
-
Procedure:
-
Cleaning: Thoroughly clean the substrate by sonicating in ethanol and DI water for 15 minutes each. Dry under a stream of nitrogen.
-
Hydroxylation (for Titanium): Immerse the titanium substrate in a 1:1 solution of H₂SO₄ and 30% H₂O₂ for 1 hour. Rinse extensively with DI water and dry. Caution: Piranha solution is extremely corrosive.
-
Silanization: Prepare a 2% (v/v) solution of APTES in anhydrous toluene or acetone in a fume hood.
-
Immerse the clean, dry substrate in the APTES solution and incubate for 1 hour at room temperature with gentle agitation.
-
Remove the substrate and wash by sonicating in fresh toluene or acetone for 5 minutes to remove excess unbound silane.
-
Rinse with ethanol and DI water, then dry under a stream of nitrogen.
-
Cure the silanized surface in an oven at 110°C for 30 minutes to promote the formation of stable siloxane bonds.
-
Store the amine-functionalized substrate in a desiccator.
-
1.2 Plasma Treatment of Polymer Surfaces (e.g., Polystyrene, Polycarbonate)
Plasma treatment is an effective method for introducing amine functionalities onto inert polymer surfaces.
-
Materials:
-
Polymer-based biomaterial
-
Plasma cleaner/reactor
-
Ammonia (NH₃) or nitrogen (N₂) gas
-
-
Procedure:
-
Cleaning: Clean the polymer surface by sonicating in a suitable solvent (e.g., isopropanol, ethanol) and DI water. Dry thoroughly.
-
Plasma Treatment: Place the clean, dry polymer substrate into the plasma reactor chamber.
-
Evacuate the chamber to the base pressure.
-
Introduce ammonia or nitrogen gas at a controlled flow rate.
-
Apply radiofrequency (RF) power to generate the plasma. Typical parameters include a pressure of 0.2 Pa and treatment times ranging from 30 seconds to a few minutes.
-
After treatment, vent the chamber and remove the amine-functionalized polymer. The surface is now ready for the coupling reaction.
-
Protocol 2: Covalent Coupling of this compound via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS, followed by its reaction with the amine-functionalized surface.
-
Materials:
-
Amine-functionalized biomaterial
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.0-6.0)
-
Phosphate-buffered saline (PBS) (pH 7.4)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., hydroxylamine or ethanolamine)
-
-
Procedure:
-
Prepare this compound Solution: Dissolve this compound in DMSO or DMF to create a stock solution (e.g., 100 mM).
-
Activation: In a fresh tube, prepare the activation mixture. For a 1 mL reaction, add:
-
MES buffer (pH 5.5)
-
This compound to a final concentration of 10-20 mM.
-
EDC to a final concentration of 40 mM.
-
NHS to a final concentration of 20 mM.
-
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
Coupling: Immerse the amine-functionalized biomaterial in the activated this compound solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Remove the substrate and rinse thoroughly with PBS and then DI water to remove unreacted reagents.
-
Quenching (Optional): To deactivate any remaining active NHS esters, immerse the substrate in a quenching solution for 15-30 minutes.
-
Rinse again with DI water and dry under a stream of nitrogen. The surface is now functionalized with azide groups.
-
Protocol 3: Bio-conjugation via "Click" Chemistry
The azide-functionalized surface can now be used to immobilize alkyne-modified molecules of interest. Two common methods are presented below.
3.1 Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a highly efficient and widely used click reaction.
-
Materials:
-
Azide-functionalized biomaterial
-
Alkyne-modified molecule of interest (e.g., peptide, drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)
-
Reaction buffer (e.g., PBS)
-
-
Procedure:
-
Prepare Reaction Mixture: In a suitable container, prepare the click reaction mixture. For a 1 mL reaction:
-
Dissolve the alkyne-modified molecule in the reaction buffer to the desired concentration (e.g., 100 µM).
-
Add CuSO₄ to a final concentration of 1 mM.
-
If using, add THPTA to a final concentration of 5 mM.
-
Add freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Reaction: Immerse the azide-functionalized biomaterial in the click reaction mixture.
-
Incubate for 1-4 hours at room temperature with gentle agitation, protected from light.
-
Washing: Remove the substrate and wash thoroughly with PBS and DI water to remove the copper catalyst and unreacted reagents.
-
Dry under a stream of nitrogen.
-
3.2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction, which is advantageous for applications where copper cytotoxicity is a concern.
-
Materials:
-
Azide-functionalized biomaterial
-
Cyclooctyne-modified molecule of interest (e.g., DBCO-, BCN-modified)
-
Reaction buffer (e.g., PBS)
-
-
Procedure:
-
Prepare Reaction Mixture: Dissolve the cyclooctyne-modified molecule in the reaction buffer to the desired concentration (e.g., 50-100 µM).
-
Reaction: Immerse the azide-functionalized biomaterial in the cyclooctyne solution.
-
Incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the cyclooctyne and reactant concentrations.
-
Washing: Remove the substrate and wash thoroughly with PBS and DI water.
-
Dry under a stream of nitrogen.
-
Data Presentation
The success of the surface modification should be verified at each key step. The following table provides a template for summarizing the characterization data.
| Modification Step | Characterization Technique | Parameter Measured | Expected Outcome | Observed Value |
| Bare Biomaterial | Contact Angle | Water Contact Angle (°) | Varies by material | |
| XPS | Elemental Composition (%) | C, O, (Ti, Si, etc.) | ||
| Amine Functionalization | Contact Angle | Water Contact Angle (°) | Change in hydrophilicity | |
| XPS | N 1s Signal | Presence of nitrogen | ||
| This compound Immobilization | Contact Angle | Water Contact Angle (°) | Increased hydrophilicity | |
| XPS | N 1s Signal | Increase in nitrogen signal, characteristic azide peak | ||
| AFM | Surface Roughness (Rq) | Potential change in topography | ||
| Click Conjugation | XPS | Elemental Composition (%) | Presence of elements unique to the clicked molecule | |
| Fluorescence Microscopy | Fluorescence Intensity | Signal if a fluorescent alkyne was used |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General workflow for biomaterial surface modification.
EDC/NHS Coupling Mechanism
Caption: EDC/NHS activation and amide bond formation.
Click Chemistry Pathways
Caption: CuAAC and SPAAC reaction pathways.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. jcmarot.com [jcmarot.com]
- 3. d-nb.info [d-nb.info]
- 4. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Labeling with Azido-PEG6-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Azido-PEG6-CH2COOH, a bifunctional linker, in cell labeling experiments. This reagent contains an azide group, enabling covalent modification of alkyne-bearing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, and a carboxylic acid group for further conjugation.
This document outlines two primary strategies for utilizing this compound:
-
Direct Labeling of Alkyne-Modified Cells: For labeling cells that have been metabolically engineered to display alkyne groups on their surface glycans or proteins.
-
Indirect Labeling via Protein Bioconjugation: For conjugating this compound to a protein of interest, which is then used to label cells.
Principle of Azide-Alkyne Cycloaddition
The core of this labeling technology is the "click chemistry" reaction between an azide and an alkyne. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[1][][3]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by Cu(I) ions.[4][5] While effective, the potential cytotoxicity of copper is a consideration for live-cell applications. The use of copper-chelating ligands like THPTA can mitigate this toxicity.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with azides. SPAAC is generally preferred for live-cell imaging due to its biocompatibility.
Data Presentation: Quantitative Parameters for Cell Labeling
The following tables summarize key quantitative parameters derived from established protocols for azide-alkyne cycloaddition on live cells. These values serve as a starting point for experimental design and may require optimization for specific cell types and applications.
Table 1: Recommended Reagent Concentrations for CuAAC on Live Cells
| Reagent | Concentration Range | Notes |
| Alkyne-modified cells | Seeded at 1 x 10^5 cells/mL | Grown overnight before labeling. |
| This compound | 10 - 100 µM | |
| CuSO₄ | 50 µM | |
| THPTA (ligand) | 250 µM | Protects cells from copper toxicity. |
| Sodium Ascorbate | 2.5 mM | Reducing agent to maintain Cu(I) state. |
| Aminoguanidine | 1 mM | Optional, can further reduce cell damage. |
Table 2: Recommended Reagent Concentrations for SPAAC on Live Cells
| Reagent | Concentration Range | Notes |
| Azide-modified cells | Seeded at 1 x 10^5 cells/mL | Grown overnight before labeling. |
| Cyclooctyne-probe (e.g., DBCO-fluorophore) | 20 - 50 µM | |
| This compound (if used for indirect labeling) | 10 - 100 µM |
Experimental Protocols
Protocol 1: Direct Labeling of Alkyne-Modified Cells via CuAAC
This protocol describes the labeling of cells that have been metabolically engineered to express alkyne groups on their surface glycans (e.g., using peracetylated N-azidoacetylmannosamine, Ac₄ManNAz).
Materials:
-
Alkyne-modified cells (e.g., HeLa, CHO, Jurkat)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Aminoguanidine (optional)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
Procedure:
-
Cell Preparation: Culture alkyne-modified cells on a suitable plate (e.g., glass-bottom dish for microscopy) to the desired confluency.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or water.
-
Prepare stock solutions of CuSO₄, THPTA, and Sodium Ascorbate in water.
-
-
Labeling Reaction:
-
Wash the cells twice with PBS.
-
Prepare the labeling cocktail in cell culture medium. For a final volume of 1 mL, add the reagents in the following order to the indicated final concentrations:
-
This compound (e.g., 50 µM)
-
CuSO₄ (50 µM)
-
THPTA (250 µM)
-
Aminoguanidine (1 mM)
-
-
Add Sodium Ascorbate (2.5 mM) to the cocktail immediately before adding it to the cells.
-
Incubate the cells with the labeling cocktail for 1-5 minutes at 4°C or room temperature.
-
-
Washing:
-
Remove the labeling cocktail and wash the cells three times with PBS to remove unreacted reagents.
-
-
Downstream Analysis:
-
The cells are now labeled with a PEG linker terminating in a carboxylic acid. This can be used for subsequent conjugation or analysis. For visualization, a fluorophore would need to be conjugated to the carboxylic acid of this compound prior to this protocol.
-
Protocol 2: Direct Labeling of Alkyne-Modified Cells via SPAAC
This protocol is a copper-free method for labeling alkyne-modified cells. In this scenario, this compound would be pre-conjugated to a reporter molecule (e.g., a fluorophore) via its carboxylic acid group.
Materials:
-
Alkyne-modified cells
-
This compound conjugated to a reporter molecule (e.g., fluorophore)
-
Cyclooctyne-probe (e.g., DBCO-fluorophore)
-
PBS
-
Cell culture medium
Procedure:
-
Cell Preparation: Culture alkyne-modified cells to the desired confluency.
-
Reagent Preparation:
-
Prepare a stock solution of the Azido-PEG6-reporter conjugate in DMSO.
-
Dilute the conjugate in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
-
Labeling Reaction:
-
Wash the cells twice with warm PBS.
-
Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells three times with warm PBS to remove the unreacted probe.
-
-
Downstream Analysis:
-
The cells are now ready for visualization by fluorescence microscopy or quantification by flow cytometry.
-
Mandatory Visualizations
Caption: Experimental workflow for CuAAC labeling of cells.
Caption: Experimental workflow for SPAAC labeling of cells.
References
Troubleshooting & Optimization
troubleshooting low yield in Azido-PEG6-CH2COOH conjugation reactions
Welcome to the technical support center for Azido-PEG6-CH2COOH conjugation reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation yields and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind conjugating this compound to an amine-containing molecule?
The conjugation of the terminal carboxylic acid of this compound to a primary amine on a target molecule is typically achieved through a two-step process involving carbodiimide chemistry. First, the carboxyl group is activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated PEG linker then readily reacts with a primary amine (e.g., on a protein or peptide) to form a stable amide bond.
Q2: My conjugation yield is consistently low. What are the most common causes?
Low yields in this compound conjugation reactions can stem from several factors. The most common issues include:
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Suboptimal pH: The two steps of the reaction have different optimal pH ranges.
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Hydrolysis of the NHS ester: The activated PEG is susceptible to hydrolysis, which deactivates it.
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Inappropriate buffer choice: Buffers containing primary amines or carboxylates will compete with the desired reaction.
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Poor quality or degraded reagents: EDC and NHS are moisture-sensitive.
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Inefficient purification: Significant product loss can occur during the purification steps.
Q3: How critical is pH control during the conjugation reaction?
pH is a critical factor for a successful conjugation. The activation of the carboxylic acid with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2.[1][2][3] However, the subsequent reaction of the NHS-activated PEG with a primary amine is most efficient at a pH of 7-8.5.[1][4] Therefore, a two-step reaction with pH adjustment is often recommended for optimal results.
Q4: What is the primary side reaction I should be aware of, and how can I minimize it?
The primary side reaction is the hydrolysis of the NHS ester, which converts the activated carboxyl group back to an inactive carboxylic acid, rendering the PEG linker unable to conjugate. The rate of hydrolysis is highly dependent on the pH and temperature, increasing as the pH rises. To minimize hydrolysis, it is crucial to use the freshly prepared NHS-activated PEG immediately and to carefully control the pH during the conjugation step.
Q5: Which buffers should I use for the conjugation reaction?
It is essential to use buffers that do not contain primary amines (like Tris or glycine) or carboxylates, as these will compete with the intended reaction.
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For the activation step (EDC/NHS): MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) is a good choice.
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For the conjugation step (reaction with the amine): Phosphate-buffered saline (PBS) at pH 7.2-7.5 is commonly used.
Q6: How should I store and handle my EDC and NHS reagents?
Both EDC and NHS are sensitive to moisture and should be stored desiccated at -20°C. Before use, allow the vials to equilibrate to room temperature to prevent condensation. It is highly recommended to prepare solutions of EDC and NHS immediately before use, as they are prone to hydrolysis in aqueous solutions. For this compound, storage at -20°C is also recommended.
Q7: How can I quench the reaction once it is complete?
To stop the conjugation reaction and deactivate any remaining NHS-activated PEG, you can add a quenching reagent. Common options include hydroxylamine, Tris, lysine, or glycine at a final concentration of 10-50 mM. Keep in mind that if you use a primary amine-containing quencher like Tris or glycine, it will modify any remaining activated carboxyl groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inefficient Carboxyl Activation | - Ensure the pH of the activation buffer (e.g., MES) is between 4.5 and 7.2. - Use freshly prepared EDC and NHS solutions. - Use a molar excess of EDC and NHS relative to the this compound. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS. |
| Hydrolysis of NHS Ester | - Perform the activation and conjugation steps sequentially without significant delay. - Keep the reaction temperature cool (4°C) during the conjugation step to slow down hydrolysis, although this may also slow the conjugation reaction. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C. | |
| Incorrect Buffer Composition | - Use amine-free and carboxylate-free buffers for the activation step (e.g., MES). - Ensure the buffer for your amine-containing molecule does not contain primary amines (e.g., Tris, glycine). If it does, perform a buffer exchange into a suitable buffer like PBS before starting the conjugation. | |
| Precipitation During Reaction | High EDC Concentration | - While a molar excess is needed, very high concentrations of EDC can sometimes cause precipitation. If this occurs, try reducing the EDC concentration. |
| Protein/Molecule Instability | - Ensure your amine-containing molecule is soluble and stable in the chosen reaction buffers and at the reaction pH. Perform a buffer exchange if necessary to ensure compatibility. | |
| Difficulty in Purifying the Conjugate | Heterogeneous Reaction Mixture | - The crude product will contain unreacted PEG, unreacted amine-molecule, and the desired conjugate. Purification can be challenging. |
| Ineffective Purification Method | - Size Exclusion Chromatography (SEC): Can separate the larger conjugate from smaller unreacted molecules. - Ion-Exchange Chromatography (IEX): Can be very effective as PEGylation can alter the surface charge of a protein, allowing for separation of conjugated and unconjugated species. - Dialysis/Ultrafiltration: Useful for removing small molecules like unreacted PEG and reagents, but may not separate unconjugated protein from the conjugate effectively. |
Quantitative Data Summary
Table 1: pH Optima for EDC/NHS Conjugation Steps
| Reaction Step | Reagents | Optimal pH Range | Reference(s) |
| Activation | This compound + EDC/NHS | 4.5 - 7.2 | ,, |
| Conjugation | NHS-activated PEG + Amine-molecule | 7.0 - 8.5 | ,, |
Table 2: Half-life of NHS Ester Hydrolysis at Room Temperature
| pH | Half-life | Reference(s) |
| 7.0 (at 0°C) | 4 - 5 hours | |
| 8.0 | 210 minutes | , |
| 8.5 | 180 minutes | , |
| 8.6 (at 4°C) | 10 minutes | |
| 9.0 | 125 minutes | , |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Protein
Materials:
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This compound
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide)
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Amine-containing protein
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)
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Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Desalting columns
Methodology:
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Reagent Preparation:
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Allow this compound, EDC, and NHS vials to warm to room temperature before opening.
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Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF) or directly in Activation Buffer immediately before use.
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Activation of this compound:
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Dissolve this compound in Activation Buffer.
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Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS to the this compound solution.
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Incubate for 15 minutes at room temperature with gentle mixing.
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Preparation of Amine-Containing Protein:
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Ensure the protein is in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing primary amines, perform a buffer exchange using a desalting column into the Conjugation Buffer.
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Conjugation Reaction:
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Immediately add the freshly activated this compound solution to the protein solution.
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Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching the Reaction:
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Add the Quenching Buffer to a final concentration of 20-50 mM Tris.
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Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG.
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Purification:
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Remove excess reagents and purify the conjugate from unconjugated protein and PEG using an appropriate method such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
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Visual Guides
Caption: A typical experimental workflow for the two-step conjugation of this compound to a protein.
Caption: The chemical reaction pathway for EDC/NHS mediated amide bond formation and the competing hydrolysis side reaction.
Caption: A decision tree to guide troubleshooting efforts for low-yield this compound conjugation reactions.
References
Technical Support Center: Optimizing PROTAC Linker Length with Azido-PEG6-CH2COOH Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Proteolysis Targeting Chimera (PROTAC) linker length, with a specific focus on the application of Azido-PEG6-CH2COOH derivatives.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Question 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I observe no significant target degradation. What could be the issue?
Answer: This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Several factors related to the linker could be at play:
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Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the appropriate length to facilitate the correct spatial orientation of the target protein and the E3 ligase for efficient ubiquitination. A linker that is too short can cause steric hindrance, while a linker that is too long may not effectively bring the two proteins into close proximity.[1]
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Poor Cell Permeability: The physicochemical properties of your PROTAC, influenced by the linker, might be preventing it from efficiently crossing the cell membrane to reach its intracellular target.
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Cellular Efflux: The PROTAC could be actively transported out of the cells by efflux pumps, leading to insufficient intracellular concentrations to induce degradation.
Solutions:
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Synthesize a Library of PROTACs: The most direct approach is to synthesize a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5, PEG6, etc.) to empirically determine the optimal length for your specific target and E3 ligase pair.[1]
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Assess Cell Permeability: Conduct cellular uptake assays to determine the intracellular concentration of your PROTAC.
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Evaluate Ternary Complex Formation: Utilize biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.
Question 2: I'm observing a "hook effect" with my PROTAC, where the degradation efficiency decreases at higher concentrations. How can I address this?
Answer: The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the desired productive ternary complex, thus inhibiting degradation.
Solutions:
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Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to clearly define the bell-shaped dose-response curve. This will help you identify the optimal concentration range for maximal degradation.
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Optimize Linker Composition: While linker length is a primary factor, its composition also plays a role. Introducing more rigid elements into the linker can sometimes improve the cooperativity of ternary complex formation and reduce the hook effect.
Question 3: The synthesis of my PROTAC using an this compound linker is resulting in low yields. What are the common pitfalls?
Answer: Low synthetic yields can be frustrating. Here are some common causes and solutions when using this compound:
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Inefficient Amide Coupling: The reaction between the carboxylic acid of the linker and an amine on your warhead or E3 ligase ligand may be incomplete.
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Solution: Ensure you are using appropriate coupling reagents (e.g., HATU, HOBt) and a suitable non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent like DMF. Monitor the reaction progress by LC-MS.
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Poor "Click Chemistry" Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be sensitive to reaction conditions.
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Solution: Use a freshly prepared solution of a copper(I) source, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. Ensure all reagents are pure and the reaction is performed under an inert atmosphere if necessary.
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Purification Challenges: The hydrophilic nature of the PEG linker can make purification by standard normal-phase chromatography difficult.
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Solution: Reverse-phase HPLC is often the most effective method for purifying PEGylated PROTACs.
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Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of PROTAC linker length with this compound derivatives.
Question 1: Why is the linker length so critical for PROTAC efficacy?
Answer: The linker is not just a simple spacer; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[2] The length and flexibility of the linker dictate the spatial arrangement of the two proteins. If the linker is too short, it can lead to steric clashes, preventing the complex from forming.[3] Conversely, if the linker is too long, it may not effectively bring the proteins together for efficient ubiquitin transfer.[3] Therefore, optimizing the linker length is crucial for maximizing degradation efficiency.
Question 2: What are the advantages of using a PEG linker like this compound?
Answer: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design for several reasons:
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Improved Solubility: PEG linkers are hydrophilic and can enhance the aqueous solubility of the often hydrophobic PROTAC molecule.
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Enhanced Cell Permeability: The flexibility of the PEG chain can allow the PROTAC to adopt conformations that facilitate passage across the cell membrane.
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Tunable Length: PEG linkers are commercially available in various lengths, allowing for a systematic evaluation of the impact of linker length on PROTAC activity.
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Versatile Chemistry: The this compound derivative is bifunctional. The carboxylic acid allows for standard amide bond formation, while the azide group enables highly efficient and specific "click chemistry" (CuAAC) to connect to a molecule containing an alkyne group.
Question 3: How do I choose the optimal linker length for my new target?
Answer: The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited and must be determined empirically. A general approach is to synthesize a library of PROTACs with a range of PEG linker lengths (e.g., PEG3 to PEG8). By testing these compounds in cellular degradation assays, you can identify the linker length that provides the best combination of potency (DC50) and maximal degradation (Dmax).
Question 4: What is the significance of DC50 and Dmax in PROTAC optimization?
Answer:
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DC50 (Half-maximal Degradation Concentration): This is the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.
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Dmax (Maximum Degradation): This represents the maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value indicates a more efficacious PROTAC.
Both parameters are crucial for evaluating the effectiveness of a PROTAC and for comparing the performance of different linker lengths.
Data Presentation
The following tables summarize representative data on the impact of PEG linker length on PROTAC efficacy for different targets.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Hypothetical Comparative Data for BRD4-targeting PROTACs with Varying PEG Linker Lengths
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of a PROTAC using this compound via Amide Coupling and Click Chemistry
This protocol describes a general two-step synthesis for a PROTAC where the warhead contains an amine and the E3 ligase ligand has a terminal alkyne.
Step 1: Amide Coupling of Warhead to this compound
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Reagents and Materials:
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Amine-functionalized warhead (1.0 eq)
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This compound (1.1 eq)
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HATU (1.2 eq)
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DIPEA (3.0 eq)
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Anhydrous DMF
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Nitrogen atmosphere
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Standard glassware for organic synthesis
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Procedure:
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Dissolve this compound in anhydrous DMF under a nitrogen atmosphere.
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Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
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Add the amine-functionalized warhead to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography to yield the azide-functionalized warhead-linker intermediate.
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Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Reagents and Materials:
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Azide-functionalized warhead-linker intermediate (1.0 eq)
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Alkyne-functionalized E3 ligase ligand (1.0 eq)
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Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
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Sodium ascorbate (0.2 eq)
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Solvent mixture (e.g., t-BuOH/H2O or DMF)
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Procedure:
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Dissolve the azide-functionalized warhead-linker intermediate and the alkyne-functionalized E3 ligase ligand in the chosen solvent system.
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In a separate vial, prepare a fresh solution of sodium ascorbate in water.
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Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO4·5H2O solution.
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Stir the reaction at room temperature for 12-24 hours.
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Monitor the reaction progress by LC-MS.
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Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
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Purify the final PROTAC by preparative HPLC.
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Protocol 2: Western Blotting for Protein Degradation
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Cell Culture and Treatment:
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Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
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Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis:
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Wash cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA protein assay.
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SDS-PAGE and Western Blotting:
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Normalize protein amounts for each sample and prepare them for SDS-PAGE.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
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Probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the target protein band intensity to the loading control.
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Calculate the percentage of protein remaining relative to the vehicle control.
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Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
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Mandatory Visualization
Caption: Mechanism of Action for a PROTAC molecule.
References
how to improve the solubility of Azido-PEG6-CH2COOH conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Azido-PEG6-CH2COOH and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a heterobifunctional linker molecule widely used in bioconjugation, drug delivery, and for creating PROTACs (Proteolysis Targeting Chimeras).[1] It contains an azide group for "click chemistry" reactions and a carboxylic acid for conjugation to primary amines. The six-unit polyethylene glycol (PEG) chain is designed to be hydrophilic, which generally improves the solubility of the molecule it is attached to in aqueous solutions.[2][3] Proper dissolution is critical for the success of subsequent conjugation reactions and for the overall efficacy and deliverability of the final conjugate.
Q2: Why is my this compound conjugate poorly soluble in aqueous buffer?
A2: While the PEG6 linker enhances hydrophilicity, the overall solubility of your conjugate is determined by the combined properties of the linker and the conjugated molecule.[4] Several factors can contribute to poor aqueous solubility:
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Hydrophobic Conjugated Molecule: If the molecule you have attached to the linker is large and hydrophobic, it can counteract the solubilizing effect of the relatively short PEG6 chain.
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pH of the Solution: The carboxylic acid group has a pKa of approximately 4.5. In buffers with a pH at or below this value, the carboxyl group is protonated (-COOH), making it significantly less polar and reducing its water solubility.[4]
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High Concentration: You might be attempting to dissolve the conjugate at a concentration that surpasses its solubility limit, leading to precipitation.
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"Salting Out": High salt concentrations in the buffer can sometimes decrease the solubility of a substance.
Q3: What is the optimal buffer for dissolving and reacting my conjugate?
A3: The choice of buffer is critical. To maximize solubility, use a buffer with a pH well above the pKa of the carboxylic acid (e.g., pH 7.0-8.5) to ensure it is in its deprotonated, more soluble carboxylate form (-COO⁻). Phosphate-buffered saline (PBS) at pH 7.4 is a common and effective starting point. Avoid buffers that contain primary amines (e.g., Tris or glycine) if the carboxylic acid end is intended for an NHS ester reaction, as these will compete with the intended reaction.
Q4: Can I use organic solvents to help dissolve my conjugate?
A4: Yes, using a water-miscible organic co-solvent is a standard and highly recommended approach, especially for highly hydrophobic conjugates. Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are excellent for initially dissolving the compound to create a concentrated stock solution. This stock can then be added portion-wise to your aqueous buffer.
Q5: Will heating the solution improve the solubility of my conjugate?
A5: Gentle warming (e.g., to 30-40°C) can help dissolve the conjugate and break up aggregates. However, exercise caution, as excessive heat can degrade sensitive biomolecules that may be part of your conjugate. The solubility of PEG itself can be influenced by temperature; for some PEGs, increasing the temperature can lead to dehydration and decreased solubility. It is advisable to start with gentle warming and monitor the stability of your conjugate.
Troubleshooting Guide
This guide provides a systematic workflow to diagnose and resolve solubility issues with your this compound conjugates.
Workflow for Troubleshooting Solubility Issues
References
side reactions of Azido-PEG6-CH2COOH and how to avoid them
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Azido-PEG6-CH2COOH is a bifunctional linker used in bioconjugation and drug delivery, featuring an azide group for "click chemistry" and a carboxylic acid group for forming amide bonds. This document provides a comprehensive guide to understanding and mitigating potential side reactions associated with this versatile molecule.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the side reactions of this compound.
Q1: What are the primary reactive sites on this compound and their intended reactions?
A1: this compound has two primary reactive functional groups:
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Carboxylic Acid (-COOH): This group is typically used for forming stable amide bonds with primary amines (-NH2) on biomolecules like proteins or peptides. This reaction is commonly facilitated by carbodiimide chemistry, using activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]
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Azide (-N3): This group is primarily used for bioorthogonal "click chemistry" reactions.[3] The most common reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN.[3][4]
Q2: What are the common side reactions involving the carboxylic acid group during EDC/NHS activation?
A2: The primary side reactions during the activation of the carboxylic acid group with EDC are:
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Hydrolysis of the O-acylisourea Intermediate: The initial intermediate formed by the reaction of the carboxyl group with EDC is highly unstable in aqueous solutions and can quickly hydrolyze, regenerating the original carboxylic acid. The addition of NHS or Sulfo-NHS is crucial to convert this unstable intermediate into a more stable NHS-ester, which has a half-life of several hours at neutral pH.
Q3: How can I minimize the formation of N-acylurea and other EDC/NHS coupling side reactions?
A3: To maximize the efficiency of your EDC/NHS coupling and minimize side reactions, consider the following:
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Use a Two-Step Protocol: Activate the this compound with EDC and NHS first in a separate step before introducing your amine-containing molecule. This prevents EDC from cross-reacting with carboxyl groups on your target molecule.
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Optimize pH: Perform the carboxyl activation step at a slightly acidic pH (4.5-6.0) in a non-amine, non-carboxylate buffer like MES to maximize the formation of the NHS-ester. Subsequently, raise the pH to 7.2-8.5 for the reaction with the primary amine, using a buffer like PBS.
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Control Stoichiometry: Use a molar excess of EDC and NHS relative to the carboxylic acid to drive the reaction towards the formation of the NHS-ester. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.
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Immediate Use: Although NHS-esters are more stable than the O-acylisourea intermediate, they are still susceptible to hydrolysis. For best results, use the freshly prepared NHS-activated this compound immediately.
Q4: What are the potential side reactions involving the azide group?
A4: The azide group is generally stable and bioorthogonal, but potential side reactions exist:
-
Reduction to an Amine: The azide group can be reduced to a primary amine (-NH2). This is a significant concern when using phosphine-based reagents, such as in Staudinger ligations or if phosphines are present as contaminants. For example, TCEP, sometimes used as a reducing agent in CuAAC reactions, is a phosphine that can reduce azides.
-
Degradation with Dithiothreitol (DTT): While less common than with phosphines, prolonged exposure to high concentrations of reducing agents like DTT can also lead to the slow reduction of the azide group.
Q5: My CuAAC (Click Chemistry) reaction is failing or has a low yield. What could be the cause?
A5: Low yields in CuAAC reactions can stem from several issues:
-
Oxidation of Copper(I) Catalyst: The active catalyst for CuAAC is Cu(I), which is easily oxidized to the inactive Cu(II) state by oxygen. It is crucial to use a reducing agent, typically sodium ascorbate, to maintain a sufficient concentration of Cu(I).
-
Catalyst Chelation: Your biomolecule or buffer components may chelate the copper catalyst, rendering it inactive. Buffers containing Tris or high concentrations of chloride should be avoided. The presence of thiols (e.g., from cysteine residues) can also sequester the copper catalyst.
-
Inaccessibility of Reactive Groups: If the azide or alkyne groups are buried within the hydrophobic core of a folded biomolecule, they may be inaccessible for reaction. Performing the reaction under denaturing or solvating conditions (e.g., using DMSO) can help.
-
Precipitation: The formation of insoluble precipitates during the reaction can indicate protein aggregation or the formation of insoluble copper complexes, which will halt the reaction.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in EDC/NHS Coupling | 1. Hydrolysis of NHS-ester: Reagents were not used immediately after preparation. 2. Suboptimal pH: Incorrect pH for activation or coupling steps. 3. Inactive Reagents: EDC or NHS has been hydrolyzed due to improper storage. 4. Competing Nucleophiles: Use of amine-containing buffers (e.g., Tris, Glycine). | 1. Prepare the activated linker fresh and use it immediately. 2. Use MES buffer (pH 4.5-6.0) for activation and PBS or Borate buffer (pH 7.2-8.5) for coupling. 3. Store EDC and NHS desiccated at -20°C and allow them to warm to room temperature before opening to prevent condensation. 4. Ensure all buffers are free of extraneous primary amines or carboxylates. |
| Precipitation During EDC/NHS Reaction | 1. Protein Aggregation: The addition of reagents or a change in pH caused the target protein to become insoluble. 2. High EDC Concentration: An excessive amount of EDC can sometimes lead to the precipitation of proteins. | 1. Confirm your protein's stability in the chosen reaction buffers before starting the conjugation. 2. If precipitation occurs, try reducing the molar excess of EDC used. |
| Low or No Yield in CuAAC Reaction | 1. Copper Catalyst Inactivation: Oxidation of Cu(I) to Cu(II) or chelation by buffers/biomolecules. 2. Insufficient Reducing Agent: Not enough sodium ascorbate to maintain the Cu(I) state. 3. Reagent Degradation: The azide group on the linker may have been unintentionally reduced. | 1. Degas solutions to remove oxygen. Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst. Avoid Tris buffers. 2. Use a 3- to 10-fold molar excess of sodium ascorbate relative to the copper sulfate. 3. Avoid using phosphine-based reducing agents like TCEP. Use sodium ascorbate or hydroxylamine instead. |
| Unintended Modification of Biomolecule | 1. Azide Reduction: Presence of a reducing agent capable of reducing azides (e.g., phosphines, DTT). 2. One-Step EDC Protocol: EDC is cross-reacting with both the linker and the target molecule's carboxyl groups. | 1. Scrutinize all reagents and buffers for the presence of phosphines. If a reducing agent is necessary for other reasons (e.g., disulfide bond maintenance), choose one that is less reactive towards azides. 2. Always use a two-step coupling protocol where the linker is activated and excess EDC is quenched or removed before adding the target biomolecule. |
Experimental Protocols
Protocol 1: Two-Step Carboxyl-to-Amine Coupling using EDC/NHS
This protocol describes the activation of the carboxylic acid on this compound and subsequent conjugation to an amine-containing protein.
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.
-
Prepare a 100 mM MES buffer, pH 6.0.
-
Prepare a 100 mM Phosphate Buffer, pH 7.5.
-
Dissolve this compound in MES buffer to a final concentration of 10 mM.
-
Dissolve the amine-containing protein in Phosphate Buffer to a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
To the this compound solution, add Sulfo-NHS to a final concentration of 5 mM.
-
Add EDC to a final concentration of 2 mM.
-
Incubate the reaction for 15 minutes at room temperature.
-
-
Conjugation to Protein:
-
Immediately add the activated linker solution to the protein solution. The molar ratio of linker to protein should be optimized, but a 10- to 20-fold molar excess of the linker is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a final concentration of 10-50 mM Tris or hydroxylamine to consume any unreacted NHS-esters. Incubate for 15 minutes.
-
Remove excess, unreacted linker and byproducts using a desalting column or dialysis.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized molecule to an alkyne-functionalized molecule.
-
Reagent Preparation:
-
Prepare stock solutions of the azide- and alkyne-containing molecules in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. Prepare this solution fresh.
-
Prepare a 100 mM stock solution of Copper(II) Sulfate in water.
-
Prepare a 100 mM stock solution of a copper ligand (e.g., THPTA) in water.
-
-
CuAAC Reaction:
-
In a reaction tube, combine the azide- and alkyne-containing molecules. A slight molar excess (1.2-2 equivalents) of one component is often used to drive the reaction to completion.
-
Add the copper ligand to a final concentration of 1 mM.
-
Add Copper(II) Sulfate to a final concentration of 200 µM.
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 2.5 mM.
-
Incubate the reaction at room temperature for 1-4 hours. Reaction progress can be monitored by techniques like LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove the copper catalyst, excess reagents, and byproducts.
-
Visualizations
Caption: Workflow for a typical two-step EDC/NHS conjugation.
Caption: Desired vs. side reaction pathways for EDC/NHS coupling.
Caption: Desired click chemistry vs. side reaction for the azide group.
Technical Support Center: Purification of Azido-PEG6-CH2COOH Reaction Products
Welcome to the technical support center for the purification of Azido-PEG6-CH2COOH and its reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful purification of your PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying reaction products of this compound?
A1: The primary purification strategies for products of reactions involving this compound depend on the properties of the final conjugate and the unreacted starting materials. The most common methods include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating molecules based on their hydrophobicity. It is highly effective for purifying small to medium-sized PEGylated molecules and can resolve complex mixtures.[]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is particularly useful for separating larger PEGylated conjugates from smaller unreacted linkers and other low molecular weight impurities.[][2][3]
-
Liquid-Liquid Extraction: This method separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution). It can be an effective first step to remove bulk impurities.
-
Crystallization: For some short-chain PEG derivatives, crystallization can be a viable method to obtain highly pure product, though it is highly dependent on the physicochemical properties of the specific molecule.[4]
-
Dialysis/Ultrafiltration: These membrane-based techniques are suitable for separating large PEGylated biomolecules from small unreacted this compound linkers by exploiting the size difference.
Q2: What are the likely impurities in a reaction involving this compound?
A2: The nature of impurities will depend on the specific reaction being performed.
-
For EDC/NHS coupling reactions involving the carboxylic acid group:
-
Unreacted this compound.
-
Excess EDC and NHS reagents and their byproducts (e.g., N-acylisourea, dicyclohexylurea if DCC is used).
-
Unreacted amine-containing molecule.
-
-
For copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions involving the azide group:
-
Unreacted this compound.
-
Unreacted alkyne-containing molecule.
-
Residual copper catalyst, which can be toxic to cells and interfere with downstream applications.
-
Side products from oxidative coupling of the alkyne starting material (Glaser coupling).
-
-
For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions:
-
Unreacted this compound.
-
Unreacted strained alkyne (e.g., DBCO, BCN).
-
Q3: How do I choose the best purification method for my specific product?
A3: The choice of purification method is dictated by the molecular weight, polarity, and stability of your target molecule, as well as the nature of the impurities. The following diagram outlines a general decision-making workflow.
References
Technical Support Center: Azido-PEG6-CH2COOH Reactivity with Amines
This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions regarding the reaction of Azido-PEG6-CH2COOH with primary amines. The primary reaction pathway involves the formation of a stable amide bond between the terminal carboxylic acid of the PEG linker and an amine-containing molecule. This is typically achieved using carbodiimide chemistry, such as with EDC and NHS.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with an amine?
The reaction is a two-step process, with each step having a distinct optimal pH range.[1]
-
Carboxyl Group Activation: The initial activation of the carboxylic acid on this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1][2][3]
-
Amine Coupling: The subsequent reaction of the activated NHS-ester with the primary amine is most efficient at a physiological to slightly basic pH, ranging from pH 7.0 to 8.5 .[1]
For the highest efficiency, a two-step protocol is recommended where the activation is performed at pH 5.0-6.0, followed by an adjustment to pH 7.2-8.0 for the coupling to the amine.
Q2: Why is pH so critical for this reaction?
pH is a critical parameter for two main reasons:
-
Activation Step (pH 4.5-6.0): This acidic pH range promotes the efficient reaction of EDC with the carboxylic acid group.
-
Coupling Step (pH 7.0-8.5): For the amine to act as an effective nucleophile and attack the activated NHS-ester, it must be in its unprotonated state. This is favored at a pH above the pKa of the amine (typically ~8.0-9.0). However, a pH that is too high can accelerate the hydrolysis of the activated NHS-ester, reducing the overall yield. Therefore, a pH range of 7.0-8.5 provides the best balance between amine reactivity and NHS-ester stability.
Q3: What happens if the reaction pH is too low or too high?
-
If the pH is too low (below 7.0) during the amine coupling step: The primary amine will be protonated (-NH3+), making it a poor nucleophile and significantly slowing down or preventing the desired amide bond formation.
-
If the pH is too high (above 8.5-9.0) during the amine coupling step: The rate of hydrolysis of the NHS-ester intermediate increases dramatically. This competing hydrolysis reaction will consume the activated molecule before it can react with the amine, leading to a lower yield of the desired conjugate.
Q4: What are the best buffers to use for this reaction?
It is crucial to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete in the reaction.
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most common and highly recommended choice.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), Borate buffer, or Sodium Bicarbonate buffer are frequently used.
-
Buffers to Avoid: Do not use buffers such as Tris, Glycine, or Acetate, as they contain reactive groups that will interfere with the coupling chemistry.
Q5: How can I minimize side reactions?
The primary side reaction is the hydrolysis of the EDC-activated carboxyl group or the subsequent NHS-ester. To minimize this, add the amine-containing molecule to the reaction as soon as possible after the activation step. Using N-hydroxysulfosuccinimide (Sulfo-NHS) instead of NHS can increase the stability of the active intermediate. Additionally, avoid excessively high pH (above 8.5) and perform reactions promptly. In the absence of available amines, excess EDC at neutral to alkaline pH can potentially lead to degradation of peptides or proteins.
Troubleshooting Guide
Issue: Low or No Conjugation Yield
This is the most common issue encountered. Follow this decision tree to diagnose the problem.
Caption: Troubleshooting flowchart for low conjugation yield.
Data Presentation
Table 1: Recommended pH Ranges and Buffers for Amide Coupling
| Reaction Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
|---|---|---|---|
| Carboxyl Activation | 4.5 - 6.0 | 0.1 M MES | Tris, Glycine, Acetate, Phosphate |
| Amine Coupling | 7.0 - 8.5 | PBS, Borate, Bicarbonate | Tris, Glycine, Acetate |
Table 2: pH-Dependent Stability of NHS-Esters
| pH Value | Approximate Half-life in Aqueous Solution |
|---|---|
| 7.0 | 4 - 5 hours |
| 8.0 | 1 hour |
| 8.6 | 10 minutes |
Experimental Protocols
General Two-Step Protocol for Amine Coupling
This protocol provides a general guideline for conjugating this compound to a primary amine-containing molecule (e.g., a protein or peptide).
Materials:
-
This compound
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Phosphate Buffer (or PBS), 150 mM NaCl, pH 7.2-7.5
-
EDC (FW: 191.7)
-
Sulfo-NHS (FW: 217.14)
-
Quenching Solution: 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.
-
Prepare solutions of EDC and Sulfo-NHS immediately before use. Do not store aqueous solutions.
-
Dissolve the this compound in Activation Buffer.
-
Dissolve or buffer-exchange the amine-containing molecule into the Coupling Buffer.
-
-
Activation of Carboxylic Acid (Step 1):
-
To the solution of this compound, add EDC and Sulfo-NHS. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the carboxyl groups is a common starting point.
-
Incubate the reaction for 15 minutes at room temperature.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent side reactions with the amine-containing molecule, quickly remove excess and inactivated EDC/Sulfo-NHS using a desalting column equilibrated with Activation Buffer (or Coupling Buffer if proceeding immediately).
-
-
Conjugation to Amine (Step 2):
-
Immediately mix the activated this compound with the amine-containing molecule in Coupling Buffer. If a desalting column was not used, adjust the pH of the activation mixture to 7.2-7.5 by adding concentrated Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. This will hydrolyze any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate using dialysis or a desalting column to remove reaction byproducts and quenching reagents.
-
Caption: General workflow for a two-step EDC/NHS coupling experiment.
Visualized Reaction Principles
The efficiency of the amine coupling reaction is a balance between two pH-dependent factors: the nucleophilicity of the amine and the stability of the activated ester.
Caption: The impact of pH on amine reactivity and NHS-ester stability.
References
Technical Support Center: Efficient Click Chemistry with Azido-PEG6-CH2COOH
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the successful implementation of click chemistry using Azido-PEG6-CH2COOH.
Troubleshooting Guide
This section addresses common problems encountered during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with PEGylated carboxylic acids.
Question: Why is my click reaction yield low or non-existent?
Answer: Low or no yield in a CuAAC reaction can stem from several factors. Follow this logical progression to identify the root cause:
-
Catalyst System Integrity: The efficiency of the copper catalyst is paramount.
-
Oxidation of Copper(I): The active catalyst is Cu(I). If you are not using a pre-made Cu(I) source (like CuBr or CuI), it must be generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent (like sodium ascorbate). Ensure your sodium ascorbate solution is freshly prepared, as it readily oxidizes in solution when exposed to air.
-
Ligand Issues: A ligand, such as TBTA or THPTA, is crucial for stabilizing the Cu(I) catalyst and preventing side reactions. Ensure the ligand is present in the correct stoichiometric ratio, typically equivalent to or slightly exceeding the copper concentration.
-
Chelation by Carboxylic Acid: The terminal carboxylic acid on your PEG linker can chelate the copper catalyst, rendering it inactive. This is a common issue. Consider protecting the carboxylic acid group prior to the reaction or increasing the catalyst and ligand loading.
-
-
Reagent Quality and Stoichiometry:
-
Reagent Purity: Verify the purity of your this compound and your alkyne-functionalized molecule. Impurities can inhibit the catalyst.
-
Stoichiometry: While a 1:1 molar ratio of azide to alkyne is theoretical, it is often beneficial to use a slight excess (1.1 to 1.2 equivalents) of one reagent (usually the less expensive or more accessible one) to drive the reaction to completion.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent must fully dissolve all components. Due to the polar nature of the PEG chain and the carboxylic acid, aqueous solvent systems are often preferred. Common choices include water, t-BuOH/water mixtures, or DMF/water.
-
Oxygen Exclusion: Oxygen can oxidize the Cu(I) catalyst. Degas your solvent and reaction mixture by sparging with an inert gas (like argon or nitrogen) before adding the catalyst components.
-
pH Control: The pH of the reaction medium can influence both the stability of your reagents and the catalyst's activity. For molecules with acid-sensitive groups, maintaining a neutral or slightly basic pH (around 7-8) is often optimal.
-
Caption: Troubleshooting decision tree for low-yield CuAAC reactions.
Question: How do I remove the copper catalyst after the reaction is complete?
Answer: Residual copper can interfere with downstream applications, especially in biological systems. Several methods exist for its removal:
-
Chelating Resins: Use a resin functionalized with a strong copper chelator (e.g., iminodiacetic acid). Stirring the reaction mixture with the resin for a few hours, followed by simple filtration, is highly effective.
-
Ammonia Wash: Adding a dilute ammonium hydroxide solution can form a water-soluble copper-ammonia complex ([Cu(NH₃)₄]²⁺), which can be removed by aqueous extraction if your product is soluble in an immiscible organic solvent.
-
EDTA Wash: If your product is robust, washing with a solution of Ethylenediaminetetraacetic acid (EDTA) can effectively sequester the copper.
-
Precipitation: If your product is insoluble in a particular solvent system while the copper salts are, you can precipitate your product, wash it, and redissolve it.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for the click reaction with this compound?
A1: The most common and effective system involves generating Cu(I) in situ. This typically consists of a Cu(II) source (Copper(II) sulfate pentahydrate, CuSO₄·5H₂O) and a reducing agent (Sodium Ascorbate).[1][2] To enhance catalyst stability and reaction rate, a water-soluble ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended, especially for reactions in aqueous buffers.
Q2: Which solvent should I use?
A2: The choice of solvent is critical for ensuring all reactants are in the same phase. For this compound and many biomolecules, aqueous systems are preferred.
-
Water/Buffer: For water-soluble alkynes.
-
Water/t-Butanol or Water/DMF Mixtures: Excellent for dissolving both polar and less-polar reactants. A 1:1 to 3:1 mixture is a good starting point.
-
DMSO: Can be used but may require heating and can be difficult to remove.
Q3: Do I need to protect the carboxylic acid group?
A3: Not always, but it is a key consideration. The carboxylate can chelate with the copper catalyst, reducing its activity. If you observe low yields despite optimizing other conditions, protecting the acid (e.g., as a methyl or t-butyl ester) before the click reaction and deprotecting it afterward may be necessary. Alternatively, increasing the catalyst and ligand concentration can sometimes overcome the inhibitory effect.
Q4: How can I monitor the progress of my reaction?
A4: The choice of monitoring technique depends on the properties of your starting materials and product.
-
Thin Layer Chromatography (TLC): If your compounds are UV-active or can be stained. Look for the disappearance of the limiting reagent spot and the appearance of a new product spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most definitive method. It allows you to track the consumption of reactants and the formation of the product by monitoring their respective masses.
-
Infrared (IR) Spectroscopy: You can monitor the disappearance of the characteristic sharp azide peak at approximately 2100 cm⁻¹.
Catalyst System Comparison
The table below summarizes common catalyst systems for CuAAC reactions. For this compound, systems employing a ligand are strongly recommended.
| Catalyst System Component | Typical Concentration (mol%) | Role & Key Considerations |
| Copper Source | ||
| CuSO₄·5H₂O | 1 - 5 mol% | Most common Cu(II) source. Requires a reducing agent. Highly soluble in water. |
| CuBr or CuI | 1 - 5 mol% | Direct Cu(I) source.[3] Can be sensitive to oxidation. May have lower solubility in pure water. |
| Reducing Agent | ||
| Sodium Ascorbate | 5 - 10 mol% | Used with CuSO₄ to generate Cu(I) in situ. Solution should be made fresh. |
| Ligand | ||
| THPTA | 1 - 5 mol% | Water-soluble. Accelerates the reaction and protects the Cu(I) catalyst from oxidation and disproportionation. Highly recommended for bioconjugation. |
| TBTA | 1 - 5 mol% | Effective but has low water solubility. Best for reactions in organic solvents or aqueous/organic mixtures.[4] |
| Bathocuproine Disulfonate | 1 - 5 mol% | Another water-soluble ligand option that can enhance reaction rates. |
Experimental Protocols
Protocol 1: General CuAAC Reaction in Aqueous Buffer
This protocol provides a starting point for the conjugation of this compound to an alkyne-functionalized molecule.
1. Reagent Preparation:
-
Prepare a 10 mM solution of this compound in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Prepare a 10 mM solution of your alkyne-functionalized molecule in the same buffer or a compatible co-solvent (like DMF or DMSO).
-
Freshly Prepare:
- A 100 mM solution of Sodium Ascorbate in water.
- A 100 mM solution of THPTA ligand in water.
- A 50 mM solution of CuSO₄·5H₂O in water.
2. Reaction Setup (1 mL final volume example):
-
In a microcentrifuge tube, add the following in order:
- 500 µL of the this compound solution (5 µmol, 1.0 equiv).
- 550 µL of the alkyne solution (5.5 µmol, 1.1 equiv). Note: Volume adjusted for co-solvent if used.
- Buffer to bring the volume to ~940 µL.
-
Mix the contents thoroughly.
-
Degas the solution by bubbling argon or nitrogen through it for 10-15 minutes.
3. Initiation of the Reaction:
-
Add 20 µL of the 100 mM THPTA solution (2 µmol, 0.4 equiv).
-
Add 20 µL of the 100 mM Sodium Ascorbate solution (2 µmol, 0.4 equiv).
-
Add 20 µL of the 50 mM CuSO₄ solution (1 µmol, 0.2 equiv).
-
Vortex the tube gently.
4. Reaction and Monitoring:
-
Incubate the reaction at room temperature. Protect from light if any components are light-sensitive.
-
Monitor the reaction progress after 1, 4, and 12 hours using LC-MS or TLC. Most reactions reach completion within 12-24 hours.
5. Workup and Purification:
-
Once the reaction is complete, remove the copper catalyst using a chelating resin.
-
Purify the final conjugate product using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
Visualizations
CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Cu(I)-catalyzed click reaction.
General Experimental Workflow
Caption: Step-by-step workflow for performing a CuAAC experiment.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
storage and handling best practices for Azido-PEG6-CH2COOH to maintain stability
This technical support center provides best practices for the storage and handling of Azido-PEG6-CH2COOH to maintain its stability, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure maximum stability, solid this compound should be stored at -20°C to -80°C, protected from light and moisture. It is advisable to store the compound in a desiccator to prevent degradation from humidity.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Once dissolved, the solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage, aliquots can be kept at -20°C for up to one month. For longer-term storage, -80°C is recommended, which can extend the stability for up to six months.
Q3: What factors can lead to the degradation of this compound?
A3: The stability of this compound can be compromised by several factors:
-
Moisture: The carboxylic acid group can be susceptible to reactions in the presence of water.
-
Light: Organic azides can be sensitive to light, particularly UV light, which can lead to decomposition. It is crucial to store and handle the compound in low-light conditions.[1][2]
-
Incompatible Reagents: The azide group can be reduced by reagents like dithiothreitol (DTT). The carboxylic acid group can react with primary amines if not intended.
-
pH: Extreme pH conditions should be avoided. The carboxylic acid is most stable in a slightly acidic to neutral pH range, while the azide group is generally stable under common bioconjugation conditions but can be sensitive to strong acids.
Q4: Is this compound sensitive to light?
A4: Yes, organic azides can undergo photolytic decomposition upon exposure to light, especially UV light.[1][2] While the PEG linker itself is generally stable, the azide functional group is energetic and can degrade. Therefore, it is a critical best practice to protect the solid compound and its solutions from light by using amber vials or wrapping containers in foil and minimizing exposure during handling.
Stability and Handling Best Practices
To maintain the integrity and reactivity of this compound, adhere to the following best practices for storage and handling.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Solid: -20°C to -80°C | Minimizes degradation of the energetic azide group and prevents hydrolysis. |
| Stock Solution: -20°C (≤1 month), -80°C (≤6 months) | Prevents degradation in solution and avoids repeated freeze-thaw cycles. | |
| Solvent for Stock | Anhydrous DMSO or DMF | Aprotic solvents prevent premature reaction or hydrolysis of the carboxylic acid. |
| Light Exposure | Minimize light exposure at all times. Use amber vials or foil. | Organic azides are light-sensitive and can decompose upon photolysis.[1] |
| Moisture | Store in a desiccator. Use anhydrous solvents. | Prevents hydrolysis and maintains the integrity of the compound. |
| Handling | Equilibrate to room temperature before opening to prevent condensation. | Prevents moisture from contaminating the solid compound. |
| pH of Reaction | Azide-Alkyne Cycloaddition: Typically pH 7-9. EDC/NHS Coupling: Activation at pH 4.5-6.0, Coupling at pH 7.0-8.5. | Optimizes reaction efficiency while maintaining the stability of the functional groups. |
| Incompatible Reagents | Avoid reducing agents (e.g., DTT) with the azide group. Avoid primary amine-containing buffers (e.g., Tris) for EDC/NHS coupling. | Prevents unwanted side reactions and ensures the desired conjugation. |
Troubleshooting Guides
Issue 1: Low or No Yield in Azide-Alkyne Cycloaddition (Click Chemistry)
This troubleshooting guide is for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Caption: Troubleshooting workflow for low yield in azide-alkyne cycloaddition.
Issue 2: Low or No Yield in EDC/NHS Coupling Reaction
This guide addresses common problems when conjugating the carboxylic acid group of this compound to a primary amine on a biomolecule.
Caption: Troubleshooting workflow for low yield in EDC/NHS coupling reactions.
Experimental Protocols
Protocol: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol outlines a general two-step procedure for conjugating the carboxylic acid moiety of this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
This compound
-
Protein to be conjugated (e.g., BSA, Lysozyme)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS vials to room temperature before opening.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use. Do not store these solutions.
-
Prepare the protein solution at a concentration of 1-10 mg/mL in Activation Buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS (relative to the Azido-PEG6-linker) to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
To prevent unwanted cross-linking of the protein, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.4). This step also serves to raise the pH for the subsequent coupling reaction.
-
-
Conjugation to Protein:
-
If the desalting step was skipped, add the activated linker solution to the protein (pre-buffered in Coupling Buffer). If the desalting step was performed, the activated linker is now ready for conjugation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted NHS-activated linker.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry (to determine the degree of labeling), or HPLC.
-
Caption: Experimental workflow for protein conjugation with this compound.
References
dealing with steric hindrance in Azido-PEG6-CH2COOH bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Azido-PEG6-CH2COOH for bioconjugation, with a special focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It contains an azide group (-N₃) on one end and a carboxylic acid (-COOH) on the other, connected by a 6-unit polyethylene glycol (PEG) spacer.[1] The azide group is used for "click chemistry," such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which allows for the highly specific and efficient formation of a stable triazole linkage with an alkyne-modified molecule.[2][3] The carboxylic acid group can be activated to react with primary amines (e.g., lysine residues on proteins) to form a stable amide bond.[1] This linker is commonly used in drug delivery, the development of antibody-drug conjugates (ADCs), and the surface modification of nanoparticles.[4]
Q2: How does the PEG6 linker help in overcoming steric hindrance?
The polyethylene glycol (PEG) spacer provides a flexible, hydrophilic arm that extends from the molecule to be conjugated. This spacer increases the distance between the reactive ends of the linker and the biomolecule, which can help to overcome the spatial restrictions that prevent the reactive groups from coming into proximity, a phenomenon known as steric hindrance. Longer PEG chains generally provide greater flexibility and a larger hydrodynamic radius, which can further mitigate steric hindrance, especially when working with large biomolecules.
Q3: What are the main challenges when using this compound in bioconjugation?
The most common challenges include:
-
Low conjugation yield: This can be due to steric hindrance, suboptimal reaction conditions (pH, temperature, concentration), or inactive reagents.
-
Steric hindrance: The target functional group on the biomolecule may be buried within its three-dimensional structure, making it inaccessible to the linker.
-
Side reactions: The activated carboxylic acid can react with water (hydrolysis) or other nucleophiles present in the reaction mixture, reducing the efficiency of the desired conjugation.
-
Purification of the final conjugate: Separating the desired bioconjugate from unreacted starting materials and byproducts can be challenging.
Q4: Which is better for my application: CuAAC or SPAAC?
The choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) depends on your specific application.
-
CuAAC is a highly efficient and rapid reaction but requires a copper catalyst, which can be toxic to living cells. Therefore, it is more suitable for in vitro applications where the final product can be purified to remove the copper.
-
SPAAC is a copper-free click chemistry reaction that is ideal for bioconjugation in living systems or when working with biomolecules that are sensitive to copper. However, the reaction rates of SPAAC are generally slower than those of CuAAC.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
This is one of the most common issues in bioconjugation. The following troubleshooting guide will help you identify and resolve the root cause of low yield.
| Possible Cause | Recommended Solution |
| Inactive Carboxylic Acid | The carboxylic acid group of this compound was not properly activated. Ensure that you are using fresh EDC and NHS/sulfo-NHS solutions. Optimize the EDC/NHS molar ratio; a 2-5 fold molar excess of EDC/NHS over the carboxylic acid is a good starting point. |
| Suboptimal Reaction pH | For EDC/NHS chemistry, the activation of the carboxylic acid is most efficient at pH 4.5-6.0. The subsequent reaction with primary amines is optimal at pH 7.2-8.5. Perform a two-step reaction where you activate the linker at a lower pH and then adjust the pH for the conjugation step. |
| Steric Hindrance | The target functional group on your biomolecule is inaccessible. Consider using a linker with a longer PEG chain (e.g., PEG12 or PEG24) to increase the spacer length. Alternatively, you can try mild denaturation of your protein to expose buried residues, but this should be done with caution to avoid irreversible unfolding. |
| Hydrolysis of Activated Ester | The NHS-activated ester is susceptible to hydrolysis, especially at higher pH. Prepare the activated linker immediately before use and add it to the amine-containing solution promptly. |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for the activated linker. Use an amine-free buffer such as PBS, MES, or HEPES for the conjugation reaction. |
| Low Reactant Concentration | Low concentrations of either the linker or the target biomolecule can slow down the reaction rate. Increase the concentration of your reactants if possible. |
| Inefficient Click Reaction (CuAAC/SPAAC) | For CuAAC, ensure that the copper is in the correct oxidation state (Cu(I)). Use a reducing agent like sodium ascorbate and a stabilizing ligand such as THPTA or TBTA. For SPAAC, the reaction kinetics can be slow; allow for longer reaction times (up to 24 hours) or consider using a more reactive cyclooctyne derivative. |
Data Presentation
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
This table summarizes representative data on how PEG linker length can influence key properties of ADCs. Longer PEG chains can help overcome steric hindrance, potentially leading to higher drug-to-antibody ratios (DAR), but may also impact in vitro cytotoxicity.
| PEG Spacer Length | Average DAR | In Vitro Cytotoxicity (IC50, ng/mL) | Plasma Half-life (hours) | Reference |
| No PEG | 3.5 | 10 | 150 | |
| PEG4 | 3.8 | 15 | 170 | |
| PEG8 | 4.2 | 25 | 200 | |
| PEG12 | 4.5 | 30 | 220 | |
| PEG24 | 4.3 | 40 | 250 |
Note: The data presented are representative and can vary depending on the specific antibody, payload, and conjugation chemistry used.
Experimental Protocols
Protocol 1: EDC/NHS Activation of this compound and Conjugation to a Protein
This protocol describes the two-step process of activating the carboxylic acid group of this compound and conjugating it to primary amines on a protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Protein solution (in Coupling Buffer)
-
Desalting column
Procedure:
-
Activation of this compound: a. Dissolve this compound in Activation Buffer to a final concentration of 10 mM. b. Immediately before use, prepare fresh 100 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. c. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution. d. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Conjugation to Protein: a. Equilibrate a desalting column with Coupling Buffer. b. Separate the activated Azido-PEG6-NHS ester from excess EDC and NHS using the desalting column. Collect the fractions containing the activated linker. c. Immediately add the activated linker solution to your protein solution at a 10-20 fold molar excess. d. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Purification: a. Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature. b. Purify the final conjugate using a desalting column or size-exclusion chromatography to remove unreacted linker and byproducts.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized biomolecule (prepared using Protocol 1) to an alkyne-containing molecule.
Materials:
-
Azide-functionalized biomolecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
THPTA ligand
-
Sodium ascorbate
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare stock solutions: 10 mM CuSO₄ in water, 50 mM THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh).
-
In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule (a 1:3 to 1:5 molar ratio is a good starting point).
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the copper/ligand complex to the biomolecule mixture. The final copper concentration should be 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (5-10 times the copper concentration).
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography or dialysis.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-functionalized biomolecule to a molecule containing a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized biomolecule
-
DBCO-containing molecule
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Dissolve the azide-functionalized biomolecule in the Reaction Buffer.
-
Dissolve the DBCO-containing molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. Use a slight molar excess (1.1-1.5 equivalents) of the DBCO reagent.
-
Mix the two solutions and incubate at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted starting materials.
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Validation & Comparative
A Comparative Guide to the Characterization of Azido-PEG6-CH2COOH Conjugates by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical characterization of Azido-PEG6-CH2COOH, a heterobifunctional linker widely used in bioconjugation and drug delivery, with a common alternative, Fmoc-NH-PEG6-CH2COOH. The guide details expected data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, presents detailed experimental protocols, and includes a visual workflow for the characterization process.
Product Performance Comparison
The successful synthesis and purity of PEG linkers like this compound are critical for the efficacy and reproducibility of subsequent conjugation reactions. NMR and MS are indispensable tools for confirming the structure and purity of these reagents. Below is a comparative summary of the expected analytical data for this compound and an alternative, Fmoc-NH-PEG6-CH2COOH.
Table 1: Comparison of Key Physical and Spectroscopic Properties
| Property | This compound | Fmoc-NH-PEG6-CH2COOH |
| Molecular Formula | C₁₅H₂₉N₃O₈ | C₂₉H₃₉NO₁₀ |
| Molecular Weight | 379.4 g/mol | 561.6 g/mol [1] |
| Purity (Typical) | >95% | >95% |
| Appearance | Colorless to light yellow oil | White to off-white solid or viscous liquid |
| Solubility | Water, DMSO, DMF, DCM | DMSO, DMF, DCM, less soluble in water |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful technique for the structural elucidation of PEG linkers, providing information on the repeating ethylene glycol units and the terminal functional groups.
Table 2: Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | This compound (Predicted) | Fmoc-NH-PEG6-CH2COOH (Predicted) |
| PEG Backbone (-O-CH₂-CH₂-O-) | 3.64 (s, 20H) | 3.64 (s, 20H) |
| -CH₂-N₃ | 3.39 (t, 2H) | - |
| -CH₂-COOH | 4.15 (s, 2H) | 4.15 (s, 2H) |
| -NH-CH₂- | - | 3.40 (q, 2H) |
| Fmoc Protons | - | 7.77 (d, 2H), 7.60 (d, 2H), 7.40 (t, 2H), 7.32 (t, 2H), 4.45 (d, 2H), 4.24 (t, 1H) |
| -COOH | ~10-12 (br s, 1H) | ~10-12 (br s, 1H) |
Table 3: Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | This compound (Predicted) | Fmoc-NH-PEG6-CH2COOH (Predicted) |
| PEG Backbone (-O-CH₂-CH₂-O-) | 70.6, 70.3 | 70.6, 70.3 |
| -CH₂-N₃ | 50.7 | - |
| -CH₂-COOH | 68.9 | 68.9 |
| -C=O (Carboxyl) | 172.1 | 172.1 |
| -NH-CH₂- | - | 41.2 |
| -C=O (Fmoc) | - | 156.5 |
| Fmoc Carbons | - | 143.8, 141.3, 127.7, 127.1, 125.1, 120.0, 67.2, 47.3 |
Mass Spectrometry (MS) Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to confirm the molecular weight of PEG compounds. Due to the nature of the PEG chain, the spectrum often shows a distribution of ions corresponding to the parent molecule with different numbers of associated cations (e.g., H⁺, Na⁺, K⁺).
Table 4: Expected ESI-MS Data
| Analyte | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) | Characteristic Ion Cluster |
| This compound | 380.4 | 402.4 | A series of peaks separated by 44 Da, corresponding to the mass of the ethylene glycol repeating unit. |
| Fmoc-NH-PEG6-CH2COOH | 562.6 | 584.6 | A series of peaks separated by 44 Da. |
Experimental Protocols
Detailed methodologies for the NMR and MS analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak (CDCl₃: δ 77.16 ppm).
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a stock solution of the PEG linker at 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or water.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for infusion, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.
-
-
MS Acquisition:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass accuracy.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 100-1000.
-
Data Analysis: Identify the [M+H]⁺ and [M+Na]⁺ ions and look for the characteristic 44 Da spacing of the PEG oligomers.
-
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound conjugates.
Caption: Workflow for the synthesis and characterization of this compound.
References
A Head-to-Head Comparison: Azido-PEG6-CH2COOH vs. NHS-PEG-acid for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for applications ranging from diagnostics and imaging to the development of antibody-drug conjugates (ADCs). The choice of conjugation chemistry significantly impacts the specificity, yield, and functional integrity of the final product. This guide provides an in-depth, objective comparison of two popular PEGylation reagents for protein labeling: Azido-PEG6-CH2COOH, which utilizes bioorthogonal click chemistry, and NHS-PEG-acid, which relies on traditional N-hydroxysuccinimide (NHS) ester chemistry.
Executive Summary
This compound, in conjunction with click chemistry, offers a highly specific and controllable method for protein labeling, yielding a more homogeneous product. This approach is particularly advantageous when site-specific modification and preservation of protein function are critical. In contrast, NHS-PEG-acid provides a simpler, one-step labeling procedure that is effective for general protein modification but often results in a heterogeneous population of labeled proteins and offers less control over the degree of labeling. The choice between these two reagents will ultimately depend on the specific requirements of the application, balancing the need for precision and control against the desire for procedural simplicity.
Comparative Analysis of Labeling Chemistries
The fundamental difference between labeling with this compound and an NHS-PEG-acid lies in their reaction mechanisms and target specificities. This compound facilitates a two-step labeling process involving an initial amine coupling followed by a highly selective click chemistry reaction. NHS-PEG-acid, on the other hand, is typically used for direct, one-step labeling of primary amines.
| Feature | This compound (via Click Chemistry) | NHS-PEG-acid (via NHS Ester Chemistry) |
| Reaction Mechanism | Two-step: 1. Amide bond formation via carboxyl group activation. 2. Bioorthogonal cycloaddition (Click Chemistry).[1][2][3] | One-step: Nucleophilic acyl substitution.[1][4] |
| Target Residues | Primary amines (Lysine, N-terminus) for initial linker attachment. | Primary amines (Lysine, N-terminus). |
| Specificity | High (due to the bioorthogonal nature of the click reaction). | Moderate to low (reacts with all accessible primary amines). |
| Control over Degree of Labeling (DoL) | High; can be precisely controlled in the second step. | Moderate; can be challenging to control precisely. |
| Efficiency/Yield | Generally high to very high. | Variable, moderate to high. |
| Linkage Stability | High (stable amide bond and triazole ring). | High (stable amide bond). |
| Side Reactions | Minimal, especially with copper-free click chemistry. | Prone to hydrolysis of the NHS ester. |
| Biocompatibility | High, particularly with strain-promoted alkyne-azide cycloaddition (SPAAC). | High. |
| pH Dependence | Amine coupling step is pH-dependent; click reaction is largely pH-insensitive. | Highly pH-dependent (optimal at pH 7-9). |
Signaling Pathways and Experimental Workflows
The chemical reactions and experimental workflows for both labeling strategies can be visualized to better understand the processes involved.
Caption: this compound labeling workflow.
Caption: NHS-PEG-acid labeling workflow.
Experimental Protocols
Protocol 1: Two-Step Protein Labeling with this compound
This protocol first attaches the this compound linker to the protein via its carboxylic acid group and then conjugates a DBCO-functionalized molecule through a copper-free click reaction.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
DBCO-functionalized molecule (e.g., DBCO-fluorophore)
-
Desalting columns
Procedure:
Step A: Activation of this compound and Conjugation to Protein
-
Prepare Protein: Dissolve the protein in Activation Buffer to a concentration of 2-5 mg/mL.
-
Prepare Reagents: Prepare a 10 mM stock solution of this compound in DMSO. Prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
Activation: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Coupling: Add EDC and NHS to the protein/azido-PEG mixture to final concentrations of 10 mM and 20 mM, respectively.
-
Incubation: Incubate the reaction for 2 hours at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4. The resulting product is the azide-labeled protein (Protein-N3).
Step B: Copper-Free Click Chemistry Reaction (SPAAC)
-
Prepare DBCO-Label: Dissolve the DBCO-functionalized molecule in DMSO to create a 10 mM stock solution.
-
Click Reaction: Add a 1.5- to 3-fold molar excess of the DBCO-label stock solution to the purified azide-labeled protein.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.
-
Final Purification: If necessary, remove any unreacted DBCO-label by size exclusion chromatography or dialysis.
Caption: A two-step protein labeling workflow.
Protocol 2: One-Step Protein Labeling with NHS-PEG-acid
This protocol describes a general procedure for labeling a protein with a molecule functionalized with an NHS ester.
Materials:
-
Protein of interest
-
Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3, or PBS, pH 7.4)
-
NHS-PEG-acid (pre-activated as an NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Prepare Protein Solution: Dissolve the protein to be labeled in the Reaction Buffer to a final concentration of 2.5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS-PEG-label in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Purification: Separate the protein conjugate from the unreacted NHS ester and byproducts using a desalting column, size exclusion chromatography, or dialysis.
Caption: A one-step protein labeling workflow.
Conclusion
The choice between this compound and NHS-PEG-acid for protein labeling is a decision between precision and simplicity. For applications demanding a high degree of control, specificity, and a homogeneous final product, the two-step approach enabled by this compound and click chemistry is the superior option. This method is particularly well-suited for the development of therapeutics and sensitive diagnostic reagents where the site of modification can significantly impact biological activity. For more routine applications, such as the general fluorescent labeling of proteins for qualitative analysis, where a degree of heterogeneity is acceptable, the simpler and more direct NHS-PEG-acid labeling method remains a viable and cost-effective choice. Researchers should carefully consider the downstream application and the required level of molecular precision when selecting the appropriate PEGylation reagent.
References
The Strategic Advantage of Heterobifunctionality: Azido-PEG6-CH2COOH Outperforms Homobifunctional Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, purity, and stability of bioconjugates. While homobifunctional linkers have traditionally been used for their simplicity, the emergence of advanced heterobifunctional linkers, such as Azido-PEG6-CH2COOH, offers a superior level of control and efficiency in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison, supported by experimental principles, to highlight the advantages of using this compound over conventional homobifunctional linkers.
Executive Summary
This compound is a heterobifunctional linker featuring an azide group and a carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) chain. This unique structure enables a controlled, two-step conjugation process that significantly minimizes the undesirable side reactions commonly associated with homobifunctional linkers. The key advantages of this compound include:
-
Enhanced Reaction Control and Specificity: The orthogonal reactivity of the azide and carboxylic acid groups allows for sequential conjugation, preventing the formation of unwanted polymers and self-conjugated products.[1][2][3]
-
Higher Yield and Purity of the Final Conjugate: By minimizing side reactions, heterobifunctional linkers lead to a more homogeneous product and a higher yield of the desired bioconjugate.[4]
-
Improved Physicochemical Properties: The integrated PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides flexibility, which can be crucial for maintaining the biological activity of the conjugated molecules.[5]
Comparative Analysis: this compound vs. Homobifunctional Linkers
Homobifunctional linkers possess two identical reactive groups, which can lead to a mixture of products in a one-pot reaction, including undesirable polymers. In contrast, the distinct reactive ends of this compound allow for a more controlled two-step conjugation process, resulting in a more homogenous and well-defined final product with a higher yield of the desired conjugate.
| Feature | This compound (Heterobifunctional) | Homobifunctional Linkers (e.g., DSS, BS3) |
| Reactive Groups | Azide and Carboxylic Acid | Two identical reactive groups (e.g., NHS esters) |
| Reaction Control | High (sequential, controlled conjugation) | Low (one-pot reaction) |
| Specificity | High (orthogonal reactivity) | Low (risk of cross-reactivity) |
| Side Reactions | Minimal (reduced polymerization and self-conjugation) | Prone to polymerization and self-conjugation |
| Yield of Desired Product | Generally higher | Often lower due to side products |
| Product Homogeneity | High (more uniform product) | Low (heterogeneous mixture of products) |
| Physicochemical Properties | Enhanced solubility and stability due to PEG spacer | Dependent on the specific linker backbone |
| Applications | Ideal for complex bioconjugates (ADCs, PROTACs) | General protein-protein crosslinking |
Experimental Workflow Comparison
The difference in experimental workflows between heterobifunctional and homobifunctional linkers is a key determinant of the final product's quality.
Application in PROTAC Synthesis
The synthesis of PROTACs, which requires the precise linking of a target protein ligand and an E3 ligase ligand, exemplifies the necessity of heterobifunctional linkers.
Experimental Protocols
Protocol 1: Conjugation using a Homobifunctional NHS Ester Linker (e.g., DSS)
This protocol describes a one-step conjugation of two amine-containing proteins (Protein A and Protein B).
Materials:
-
Protein A and Protein B
-
Disuccinimidyl suberate (DSS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare Protein Solution: Dissolve Protein A and Protein B in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare Linker Solution: Immediately before use, dissolve DSS in DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 50-fold molar excess of the DSS solution to the protein mixture.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Purify the conjugate mixture using size-exclusion chromatography to separate the desired conjugate from aggregates and unreacted proteins.
Protocol 2: Two-Step Conjugation using this compound
This protocol describes the conjugation of an amine-containing protein (Protein A) to an alkyne-modified molecule (Molecule B).
Step A: Activation of Protein A with this compound
Materials:
-
Protein A
-
This compound
-
Activation Buffer: MES buffer, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Protein A: Dissolve Protein A in the activation buffer.
-
Activate Carboxylic Acid: Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound dissolved in DMSO. Incubate for 15 minutes at room temperature.
-
Reaction: Add the activated linker to the Protein A solution.
-
Incubation: React for 2 hours at room temperature.
-
Purification: Remove excess linker and byproducts by dialysis or using a desalting column, exchanging the buffer to the reaction buffer.
Step B: Click Chemistry Reaction with Molecule B
Materials:
-
Azide-activated Protein A
-
Alkyne-modified Molecule B
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand
Procedure:
-
Prepare Reactants: Dissolve the azide-activated Protein A and alkyne-modified Molecule B in the reaction buffer.
-
Prepare Catalyst: Prepare a premix of CuSO4 and THPTA in water.
-
Reaction: Add the catalyst premix to the reactant solution. Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubation: Incubate for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using an appropriate chromatography method to remove unreacted components and the catalyst.
Conclusion
The use of the heterobifunctional linker this compound offers significant advantages over homobifunctional linkers in bioconjugation. Its ability to facilitate a controlled, sequential reaction minimizes the formation of undesirable side products, leading to a higher yield of a more homogeneous and well-defined bioconjugate. The integrated PEG spacer further enhances the physicochemical properties of the final product, making it an ideal choice for the development of sophisticated therapeutics and research tools. For researchers aiming for precision and efficiency in their bioconjugation strategies, this compound represents a superior and more reliable choice.
References
A Researcher's Guide to Assessing the Purity of Synthesized Azido-PEG6-CH2COOH
For researchers in drug development and bioconjugation, the purity of synthesized heterobifunctional PEG linkers like Azido-PEG6-CH2COOH is paramount to ensure reaction efficiency, product consistency, and reliable biological activity. This guide provides a comparative overview of standard analytical techniques for purity assessment, complete with experimental protocols and data interpretation guidelines. We also explore common impurities that can arise during synthesis and methods for their detection.
Comparing Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive characterization of this compound. The most powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each method provides unique and complementary information regarding the structure, molecular weight, and presence of impurities.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Structural confirmation, quantitative assessment of functional group incorporation. | Provides detailed structural information and can be quantitative. | The large signal from the PEG backbone can obscure signals from the terminal functional groups, making quantification challenging. |
| Mass Spectrometry (ESI/MALDI) | Molecular weight verification, identification of impurities and byproducts, assessment of polydispersity. | High sensitivity and accuracy for molecular weight determination. | Ionization efficiency can vary for different species, potentially affecting quantification. Polydispersity can complicate spectral interpretation. |
| HPLC (RP-HPLC with ELSD/CAD) | Purity assessment, separation of impurities and oligomers. | Excellent for separating components in a mixture and quantifying relative purity. | Requires appropriate standards for accurate quantification. Not all impurities may be easily separable. |
Identifying and Detecting Common Impurities
The synthesis of this compound typically involves multiple steps, each with the potential to introduce impurities. Understanding the synthetic route is crucial for anticipating and identifying these contaminants. A common synthetic pathway starts from a PEG diol, which is mono-functionalized, converted to an azide, and then the other terminus is oxidized to a carboxylic acid.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual PEG-diol or mono-functionalized PEG starting material.
-
Reaction Intermediates: PEG bearing a leaving group (e.g., tosylate or mesylate) instead of the azide.
-
Di-azido Byproduct: If the initial mono-functionalization of the PEG-diol is incomplete, a di-azido species can form.
-
Incomplete Oxidation Products: Residual alcohol or aldehyde functionalities instead of the carboxylic acid.
-
Residual Solvents and Reagents: Traces of solvents or reagents used during the synthesis and purification process.
These impurities can be detected and quantified using the analytical techniques outlined in the subsequent sections.
Experimental Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
A Comparative Guide to the In Vitro and In Vivo Stability of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of polyethylene glycol (PEG) linkers is a critical determinant of the efficacy and safety of PEGylated therapeutics. The choice of linker chemistry dictates the drug's pharmacokinetic profile, its biodistribution, and the mechanism of payload release. This guide provides an objective comparison of the in vitro and in vivo stability of different PEG linkers, supported by experimental data, to inform the selection of the most appropriate linker for your drug development needs.
Understanding PEG Linker Stability
The stability of a PEG linker is its ability to remain intact in a biological environment until it reaches its target or is cleared from the body. Linker stability is influenced by its chemical structure, the physiological environment (e.g., pH, enzymes), and the architecture of the PEG itself (linear vs. branched). Premature cleavage of the linker can lead to off-target toxicity and reduced therapeutic efficacy, while a linker that is too stable may hinder the release of the active payload at the target site.[1][2]
Comparison of PEG Linker Stability
The stability of PEG linkers can be broadly categorized based on their cleavage mechanism: non-cleavable and cleavable. Non-cleavable linkers form stable bonds and are designed for long-term stability, while cleavable linkers are engineered to break under specific physiological conditions.[1]
Table 1: In Vitro Stability of Different PEG Linker Chemistries
| Linker Type | Linkage Chemistry | Stability Profile | Cleavage Mechanism | Key Considerations |
| Non-Cleavable | Ether, Amide, Thioether | High stability in plasma and physiological buffers.[1] | No intended cleavage. | Ideal for applications requiring long circulation times and sustained exposure.[1] |
| Cleavable | Ester | Susceptible to hydrolysis, especially at non-neutral pH and in the presence of esterases. | Hydrolysis (chemical or enzymatic). | Stability can be tuned by modifying the steric hindrance around the ester bond. |
| Hydrazone | Stable at physiological pH (~7.4), but hydrolyzes in acidic environments (pH 4.5-6.5). | pH-sensitive hydrolysis. | Suitable for drug release in the acidic microenvironment of tumors or endosomes. | |
| Disulfide | Stable in the bloodstream, but readily cleaved in the reducing intracellular environment. | Reduction by glutathione. | Ideal for intracellular drug delivery. | |
| Peptide | Stability varies depending on the peptide sequence; can be designed for high plasma stability and specific enzymatic cleavage. | Enzymatic cleavage by specific proteases (e.g., cathepsins). | Offers high specificity for targeted release in diseased tissues with elevated enzyme activity. |
Table 2: In Vivo Pharmacokinetic Parameters of Payloads with Different PEG Linker Architectures
| PEG Architecture | Key Pharmacokinetic Finding | Reference |
| Linear PEG | Systemic clearance of interferon-alpha decreased from 6.6-29.2 L/hr to 0.725 L/hr when conjugated to a 12 kDa linear PEG. | |
| Branched PEG | Conjugation to a 40 kDa branched PEG further reduced the clearance of interferon-alpha to 0.06-0.10 L/hr. Conjugates with branched PEGs generally show increased pH and thermal stability and higher resistance to proteolytic digestion. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PEG linker stability. Below are representative protocols for key in vitro and in vivo experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a PEGylated compound in plasma by measuring the concentration of the intact compound over time.
Materials:
-
PEGylated test compound
-
Control compound (with known plasma instability)
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol (or other suitable organic solvent) containing an internal standard
-
96-well microtiter plates
-
Incubator shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test and control compounds in a suitable solvent.
-
Add the test and control compounds to individual wells of a 96-well plate.
-
Add pre-warmed plasma to each well to initiate the reaction.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold methanol containing an internal standard.
-
Centrifuge the plate to precipitate plasma proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the concentration of the remaining intact compound in the supernatant using a validated LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the in vitro half-life (T1/2).
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile and in vivo stability of a PEGylated compound in an animal model.
Materials:
-
PEGylated test compound
-
Animal model (e.g., mice, rats)
-
Dosing vehicle (e.g., sterile saline)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., LC-MS/MS, ELISA)
Procedure:
-
Administer a single dose of the PEGylated test compound to the animal model via the desired route (e.g., intravenous bolus injection).
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) into heparinized tubes.
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the intact PEGylated compound and/or released payload in the plasma samples using a validated analytical method.
-
Calculate the key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and half-life (t1/2), using appropriate software.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key experimental workflows.
Caption: Workflow for the in vitro plasma stability assay.
Caption: Workflow for the in vivo pharmacokinetic study.
References
functional assays to validate the activity of Azido-PEG6-CH2COOH bioconjugates
For researchers and drug development professionals, the validation of a bioconjugate's activity is a critical step to ensure its intended therapeutic or research application. The Azido-PEG6-CH2COOH linker is a versatile tool in bioconjugation, prized for its defined length, hydrophilicity, and dual-functional handles. The azide (N₃) group allows for precise attachment to alkyne-modified molecules via "click chemistry," while the carboxylic acid (-COOH) enables covalent linkage to primary amines on proteins or other biomolecules.[1][2][3]
This guide provides a comparative framework for the functional validation of bioconjugates synthesized using the this compound linker. It focuses on two primary applications where such linkers are pivotal: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). We will explore the key functional assays, present comparative data illustrating the impact of linker properties, and provide detailed experimental protocols.
Application in PROTACs: Assaying for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein (Protein of Interest, POI).[4][5] The linker, in this case, this compound, connects a POI-binding ligand to an E3 ligase-recruiting ligand. Its length and composition are crucial for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.
Figure 1. Signaling pathway of PROTAC-mediated protein degradation.
-
Target Protein Degradation (Western Blot): This is the most direct assay to confirm PROTAC activity. It measures the reduction in the target protein levels within cells after treatment. Key metrics derived are the DC₅₀ (concentration of PROTAC causing 50% degradation) and Dₘₐₓ (maximum percentage of degradation).
-
Ternary Complex Formation (SPR/BLI): The formation of a stable ternary complex is essential for PROTAC efficacy. Techniques like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can measure the binding kinetics and affinity of this complex. A key parameter is the cooperativity (α) , which indicates how the binding of one protein partner influences the binding of the other.
-
Target Ubiquitination: This assay confirms that the degradation is occurring via the intended mechanism. It involves immunoprecipitating the target protein and then performing a Western blot to detect the presence of ubiquitin chains.
While data specifically comparing this compound against other linkers is proprietary to individual research projects, the scientific literature clearly demonstrates that PEG linker length is a critical parameter influencing PROTAC efficacy. A linker that is too short may prevent the formation of a productive ternary complex due to steric hindrance, while an overly long linker can lead to instability or unfavorable binding kinetics. The PEG6 linker provides a balance of flexibility and defined length.
| PROTAC Linker | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Ternary Complex Cooperativity (α) | Reference Principle |
| Short Linker (e.g., PEG2) | Brd4 | >1000 | <20 | Low (α ≈ 1) | Ineffective ternary complex formation |
| Optimal Linker (e.g., PEG4-PEG6) | Brd4 | 15 | >90 | High (α > 5) | Productive ternary complex formation |
| Long Linker (e.g., PEG12) | Brd4 | 250 | 65 | Moderate (α ≈ 2) | Sub-optimal complex stability/conformation |
Note: This table is a representative summary based on principles established in PROTAC literature. Absolute values are illustrative and vary by target and ligands.
Application in ADCs: Assaying for Targeted Cytotoxicity
Antibody-Drug Conjugates (ADCs) combine the targeting specificity of an antibody with the potent cell-killing ability of a cytotoxic payload. The this compound linker can be used to attach the cytotoxic drug to the antibody. The PEG component enhances the hydrophilicity of the ADC, which can reduce aggregation and improve pharmacokinetic properties.
References
A Head-to-Head Battle: Copper-Catalyzed vs. Copper-Free Click Chemistry for Azido-PEG6-CH2COOH
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice between copper-catalyzed and copper-free click chemistry is a critical decision point. This guide provides an in-depth, objective comparison of these two powerful ligation techniques, specifically focusing on their application with Azido-PEG6-CH2COOH, a common hydrophilic linker used to connect molecules of interest.
The covalent ligation of this compound to an alkyne-functionalized molecule is a cornerstone of many research and development projects, enabling the creation of antibody-drug conjugates (ADCs), targeted imaging agents, and functionalized biomaterials. The two primary methods to achieve this conjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free alternative. Each method presents a unique set of advantages and disadvantages in terms of reaction kinetics, biocompatibility, and experimental setup. This guide will delve into these aspects, providing the necessary data and protocols to make an informed decision for your specific application.
Performance Comparison: A Quantitative Look
The choice between CuAAC and SPAAC often hinges on a trade-off between reaction speed and biocompatibility. CuAAC is renowned for its rapid kinetics, while SPAAC offers the significant advantage of proceeding without a potentially cytotoxic copper catalyst.[1][2][3][4] The following tables summarize the key quantitative differences between the two methods.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Second-Order Rate Constant (k₂) | 10 to 100 M⁻¹s⁻¹[5] | 10⁻³ to 1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne) | CuAAC is generally significantly faster than SPAAC. |
| Reaction Time | Typically 1-4 hours to completion | Can range from 1 to 12 hours, depending on the reactants and concentrations | CuAAC offers a quicker path to the final product. |
| Typical Yield | High (>90%) | Generally high (>85%), but can be more variable depending on the strained alkyne. | Both methods can achieve high yields, with CuAAC often being more consistently high. |
| Biocompatibility | Potentially cytotoxic due to the copper(I) catalyst. Ligands can mitigate but not eliminate this issue. | Highly biocompatible, ideal for in vivo and live-cell applications. | SPAAC is the clear choice for applications where cell viability is critical. |
| Regioselectivity | High (exclusively yields the 1,4-disubstituted triazole isomer) | Low (yields a mixture of regioisomers) | CuAAC provides a single, well-defined product isomer. |
The Critical Role of the Copper Catalyst and Ligands in CuAAC
The cytotoxicity of the copper(I) catalyst is a primary concern for in vitro and in vivo applications of CuAAC. The generation of reactive oxygen species (ROS) is a major contributor to this toxicity. To address this, copper-chelating ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA) are often employed. These ligands not only stabilize the copper(I) ion, reducing its toxicity, but can also accelerate the reaction rate.
| Condition | Cell Viability (%) | Reference |
| Control (no copper) | 100 | |
| 100 µM CuSO₄ (no ligand) | < 20 | |
| 100 µM CuSO₄ + 200 µM Ligand 1* | ~75 | |
| 100 µM CuSO₄ + 200 µM Ligand 2** | < 40 | |
| 100 µM CuSO₄ + 200 µM Ligand 3*** | ~70 |
*Ligand 1 is a derivative of BTTAA (2-(4-(bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl-1H-1,2,3-triazol-1-yl)acetic acid). **Ligand 2 is a different BTTAA derivative. ***Ligand 3 is a cell-penetrating peptide-tethered tris(triazolylmethyl)amine ligand.
The Stability of the Resulting Triazole Linkage
A key advantage of both CuAAC and SPAAC is the exceptional stability of the resulting 1,2,3-triazole linkage. This linkage is resistant to hydrolysis, enzymatic cleavage, and redox conditions, making it a robust and permanent connection for bioconjugates.
| Linkage Type | Formation Method | Stability under Physiological Conditions | Half-life in Serum | Notes |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Very High: Resistant to hydrolysis, enzymatic cleavage, and redox conditions. | > 1 week (generally considered stable) | Highly stable and considered a permanent linkage. Bio-inert. |
| Amide | Carbodiimide chemistry | High | Hours to days | Susceptible to enzymatic cleavage by proteases. |
| Disulfide | Thiol-disulfide exchange | Moderate | Minutes to hours | Cleavable under reducing conditions. |
| Ester | Esterification | Low | Minutes to hours | Susceptible to hydrolysis by esterases. |
Experimental Protocols
The following are detailed protocols for performing CuAAC and SPAAC with this compound. These protocols are generalized and may require optimization for specific alkyne-containing molecules and applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol describes the reaction of this compound with a terminal alkyne-functionalized molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if necessary for dissolving reactants)
-
Purification supplies (e.g., size-exclusion chromatography column, dialysis tubing, or solid-phase extraction cartridges)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound solution to a final concentration of 1-10 mM.
-
Add the alkyne-functionalized molecule to a final concentration of 1.2-2 mM (a slight excess is often used).
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., for a final CuSO₄ concentration of 0.1 mM, add 0.5 mM THPTA). Let it stand for 5 minutes.
-
Add the pre-mixed Cu/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours.
-
The reaction progress can be monitored by techniques such as HPLC or LC-MS.
-
-
Purification:
-
To remove the copper catalyst, wash the reaction mixture with an aqueous solution of EDTA.
-
Purify the triazole product using a method appropriate for the size and properties of the conjugate, such as size-exclusion chromatography, dialysis, or solid-phase extraction.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
This protocol describes the reaction of this compound with a dibenzocyclooctyne (DBCO)-functionalized molecule.
Materials:
-
This compound
-
DBCO-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if necessary for dissolving reactants)
-
Purification supplies (e.g., size-exclusion chromatography column or dialysis tubing)
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound solution to a final concentration of 1-10 mM.
-
Add the DBCO-functionalized molecule to the solution, typically at a 1:1 or a slight excess (1.2:1) molar ratio to the azide.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature.
-
Reaction times are typically longer than CuAAC, ranging from 1 to 12 hours, depending on the reactants and concentrations.
-
The progress can be monitored by analytical techniques like LC-MS or HPLC by observing the consumption of the limiting reagent.
-
-
Purification:
-
The reaction is typically clean, and in some cases, the product can be used without further purification.
-
If necessary, purify the conjugate to remove any unreacted starting materials using size-exclusion chromatography or dialysis.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for CuAAC and SPAAC.
Caption: A typical workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A simplified, metal-free workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion: Making the Right Choice
Both CuAAC and SPAAC are exceptionally powerful and versatile methods for the conjugation of this compound. The optimal choice is dictated by the specific requirements of the application.
-
CuAAC is the preferred method when:
-
Rapid reaction kinetics and high yields are paramount.
-
The experimental system is not sensitive to the presence of copper.
-
The cost and availability of a simple terminal alkyne are advantageous.
-
-
SPAAC is the superior choice for:
-
In vivo or live-cell applications where copper toxicity is a major concern.
-
Applications demanding high biocompatibility and mild reaction conditions.
-
Situations where the removal of a metal catalyst is problematic.
-
By carefully considering the quantitative data, experimental protocols, and the inherent advantages and disadvantages of each method, researchers can confidently select the most appropriate click chemistry strategy to advance their scientific goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 4. chempep.com [chempep.com]
- 5. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Cytotoxicity of Azido-PEG6-CH2COOH in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of polyethylene glycol (PEG) linkers in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies, is a well-established strategy to enhance the pharmacological properties of therapeutics.[1][2][] Among the diverse array of PEG linkers, Azido-PEG6-CH2COOH has emerged as a valuable tool due to its discrete length and bifunctional nature, enabling precise and versatile conjugation strategies through "click chemistry."[4][5] This guide provides a comparative evaluation of the cytotoxicity of this compound in the context of other PEG linkers, supported by experimental data and detailed methodologies for key cell-based assays.
The Impact of PEGylation on Cytotoxicity
PEGylation, the process of attaching PEG chains to molecules, is generally regarded as a safe and effective method to improve the solubility, stability, and pharmacokinetic profile of biotherapeutics. The intrinsic characteristics of PEG, such as its chemical inertness and biocompatibility, contribute to its low toxicity profile. However, the introduction of a PEG linker can influence the overall cytotoxicity of the resulting conjugate.
In the context of ADCs, the primary role of the linker is to connect the antibody to a cytotoxic payload. The linker's properties, including its length and chemical structure, can significantly affect the potency and selectivity of the ADC. Generally, while PEGylation can reduce the intrinsic cytotoxicity of some nanoparticles, it is a crucial component in optimizing the therapeutic index of ADCs by improving their stability and delivery to the target site.
Comparative Analysis of PEG Linker Cytotoxicity
Direct cytotoxicity data for the unconjugated this compound linker is not extensively available in public literature, as its primary application is as a component within a larger biomolecule. The focus of cytotoxicity studies is typically on the final conjugate. However, based on the general principles of PEG linker toxicology, some comparisons can be drawn.
| Feature | This compound | Shorter Chain PEGs (e.g., PEG2, PEG4) | Longer Chain PEGs (e.g., PEG12, PEG24) | Branched PEGs |
| General Cytotoxicity | Expected to be low, consistent with other discrete PEG linkers. | Generally considered non-toxic. | Also considered non-toxic, though very high molecular weight PEGs may have different properties. | Typically biocompatible, but complex structures may warrant specific evaluation. |
| Impact on Conjugate Potency | The moderate length is often a good balance, maintaining sufficient aqueous solubility without significantly hindering access of the payload to its intracellular target. | May have a lesser solubilizing effect for highly hydrophobic payloads. The shorter length may have a minimal impact on the payload's activity. | Can significantly increase solubility and circulation half-life, but may also lead to a more pronounced reduction in the in vitro cytotoxicity of the conjugate due to steric hindrance. | Can increase the drug-to-antibody ratio (DAR) which may enhance potency, but the large size could also impede cellular uptake. |
| Cellular Uptake | PEGylation, in general, can reduce non-specific cellular uptake. The discrete nature of this compound allows for a well-defined and homogenous product, which can lead to more predictable uptake kinetics. | Similar to other PEG linkers, it is expected to reduce non-specific uptake. | Longer PEG chains can create a more pronounced "stealth" effect, further reducing non-specific interactions and uptake by phagocytic cells. | The effect on uptake can be complex and depends on the overall size and architecture of the conjugate. |
Experimental Protocols for Cytotoxicity Assessment
To evaluate the cytotoxicity of a PEGylated compound, a panel of cell-based assays is typically employed. Below are detailed protocols for common assays.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., the PEGylated conjugate) and appropriate controls (vehicle control, positive control for cytotoxicity). Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
LDH Assay (Lactate Dehydrogenase)
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture provided in a commercial kit.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a PEGylated compound.
Signaling Pathways in Cytotoxicity
The mechanism of cell death induced by a cytotoxic agent can involve various signaling pathways. While the PEG linker itself is not expected to trigger specific signaling cascades, the cytotoxic payload it delivers will. Common pathways activated by cytotoxic drugs include apoptosis, characterized by the activation of caspases, and necrosis, which involves loss of membrane integrity.
References
Safety Operating Guide
Safe Disposal of Azido-PEG6-CH2COOH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like Azido-PEG6-CH2COOH are paramount for ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of this compound, grounded in established safety protocols for organic azides. The information herein is intended to supplement, not replace, institutional safety guidelines and regulations.
Core Safety Principles for Handling Azido Compounds
Before proceeding with any disposal protocol, it is crucial to understand the inherent hazards associated with azido compounds:
-
Explosivity: Organic azides can be sensitive to shock, heat, light, and pressure, potentially leading to explosive decomposition.[1][2] The stability of an organic azide is influenced by its molecular structure.[2]
-
Toxicity: Azides are acutely toxic, with effects comparable to cyanides.[1][3] Exposure can occur through inhalation, ingestion, or skin absorption.
-
Reactivity with Acids: Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.
-
Formation of Explosive Metal Azides: Disposing of azide solutions down the drain can lead to the formation of highly shock-sensitive and explosive metal azides in copper or lead plumbing. It is crucial to avoid contact with heavy metals and their salts.
-
Incompatible Solvents: Halogenated solvents like dichloromethane and chloroform should not be used with azides as they can form extremely unstable di- and tri-azidomethane.
Stability Assessment of this compound
The stability of an organic azide can be estimated using two general guidelines: the Carbon to Nitrogen (C/N) ratio and the "Rule of Six".
-
Carbon to Nitrogen (C/N) Ratio: A higher C/N ratio generally indicates greater stability. For this compound (C₁₅H₂₉N₃O₈), the C/N ratio is 15/3 = 5. A common guideline suggests that a ratio of (N_Carbon + N_Oxygen) / N_Nitrogen ≥ 3 is relatively safe for isolation and storage. For this compound, (15 + 8) / 3 = 7.67, which suggests a relatively stable molecule under normal handling conditions.
-
Rule of Six: This rule suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient dilution to render the compound relatively safe. This compound, with 15 carbons to one azide group, adheres to this rule.
Despite these indicators of relative stability, this compound should always be handled with the caution required for a potentially explosive compound.
Disposal Decision Workflow
The primary decision in the disposal of any azido compound is whether to deactivate it chemically or to dispose of it directly as hazardous waste. The following workflow can guide this decision:
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG6-CH2COOH
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Azido-PEG6-CH2COOH, a valuable tool in bioconjugation and drug delivery research. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.
This compound, also known as Azido-PEG6-acid, is an organic azide compound. While its PEG component enhances solubility, the azide group necessitates careful handling due to its potential for toxicity and explosive decomposition under certain conditions.[1][2] This guide will provide procedural, step-by-step guidance to directly address operational questions and establish best practices for laboratory safety.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin absorption. |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes and aerosols. |
| Face Protection | Face shield (in addition to goggles). | Recommended when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | A fully buttoned, flame-retardant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handled in a certified chemical fume hood. | A respirator may be necessary for spill cleanup outside of a fume hood. |
| Foot Protection | Closed-toe shoes made of a chemical-resistant material. | Protects feet from spills. |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for the safe handling of this compound. The following diagram outlines the key steps from initial receipt and storage to its use in experimental procedures.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol provides a generalized procedure for the use of this compound in a typical conjugation reaction. Always consult your specific experimental requirements and perform a thorough risk assessment before beginning any new procedure.
-
Preparation of the Workspace :
-
Ensure a certified chemical fume hood is in proper working order.
-
Line the work surface with absorbent bench paper.
-
Have all necessary PPE, reagents, and equipment readily available.
-
-
Reagent Preparation :
-
Remove the container of this compound from its -20°C storage and allow it to equilibrate to room temperature in a desiccator before opening to prevent condensation.[3]
-
Once at room temperature, open the container inside the chemical fume hood.
-
-
Weighing and Dissolution :
-
Using a non-metallic spatula (plastic or ceramic), carefully weigh the desired amount of the compound onto weighing paper or into a clean, dry reaction vessel.[2][4] Avoid using metal spatulas to prevent the formation of potentially explosive metal azides.
-
Add the appropriate anhydrous solvent to the reaction vessel to dissolve the this compound.
-
-
Performing the Reaction :
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
-
Maintain the reaction at the desired temperature using a suitable heating or cooling bath.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification :
-
Upon completion, quench the reaction mixture according to your specific protocol. If unreacted azide is suspected, it should be destroyed before disposal.
-
Purify the product using appropriate chromatographic or crystallization techniques.
-
Disposal Plan: Managing Azide-Containing Waste
Proper disposal of azide-containing waste is critical to prevent the formation of hazardous compounds in the plumbing system and the environment.
| Waste Type | Disposal Procedure | Key Considerations |
| Solid Waste | Contaminated gloves, weighing paper, and other solid materials. | Place in a clearly labeled, dedicated hazardous waste container for organic azides. |
| Liquid Waste | Unused solutions and reaction mixtures containing this compound. | Collect in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with acidic waste. |
| Aqueous Waste | Quenched reaction mixtures and aqueous layers from extractions. | If containing residual azide, it must be treated as hazardous waste. Under no circumstances should azide solutions be poured down the drain. |
| Sharps | Contaminated needles or other sharps. | Dispose of in a designated sharps container that is then placed in the hazardous waste stream for azides. |
Deactivation of Azide Waste: For dilute aqueous solutions of inorganic azides, chemical deactivation can be performed using nitrous acid. However, for organic azides like this compound, direct disposal as hazardous waste is often the safest and most straightforward method. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on azide waste disposal.
The following decision tree illustrates the proper disposal pathway for waste generated during the handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
